molecular formula C13H24O2 B043719 cis-11-Methyl-2-dodecenoic acid CAS No. 677354-23-3

cis-11-Methyl-2-dodecenoic acid

Numéro de catalogue: B043719
Numéro CAS: 677354-23-3
Poids moléculaire: 212.33 g/mol
Clé InChI: SNTXNGAQYNSTHI-LUAWRHEFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

cis-11-Methyl-2-dodecenoic acid is a sophisticated, unsaturated fatty acid derivative of significant interest in the field of chemical ecology and entomology. It is recognized as a key structural analog of insect pheromones, particularly those utilized by various dipteran and lepidopteran species for intraspecific communication. Its primary research value lies in its application for studying insect olfaction, mating behaviors, and the structure-activity relationships (SAR) of pheromone-receptor interactions. Researchers employ this compound in electrophysiological studies, such as Electroantennography (EAG), to map the responsiveness of insect antennae to specific chemical signals. Furthermore, it serves as a critical intermediate in the synthetic pathways of more complex pheromone blends and as a standard in analytical chemistry for the identification of field-collected volatiles. The "cis" configuration at the double bond and the specific placement of the methyl branch at the 11th carbon are crucial for its bioactivity, enabling highly selective binding to specific olfactory receptor proteins. This specificity makes it an invaluable tool for developing and testing novel, species-specific integrated pest management (IPM) strategies, including the creation of behavioral disruptants and advanced bait systems. This product is provided to the scientific community to facilitate groundbreaking research in understanding and manipulating insect behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(Z)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677354-23-3
Record name cis-11-Methyl-2-dodecenoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cis-11-Methyl-2-dodecenoic acid, a pivotal signaling molecule in bacterial quorum sensing. Initially identified in the plant pathogen Xanthomonas campestris pv. campestris, this α,β-unsaturated fatty acid, also known as Diffusible Signal Factor (DSF), plays a crucial role in regulating virulence, biofilm formation, and inter-species communication. This document details the experimental protocols for its isolation and purification, presents key quantitative data, and illustrates its primary signaling pathway. The information herein is intended to support further research into DSF-mediated processes and the development of novel therapeutics targeting bacterial communication.

Introduction

This compound is a key member of the Diffusible Signal Factor (DSF) family of quorum-sensing signals.[1] Its discovery elucidated a novel mechanism of cell-cell communication in Gram-negative bacteria, distinct from the well-studied N-acyl-homoserine lactone (AHL) systems. This molecule is integral to the regulation of pathogenicity factors in Xanthomonas campestris, the causative agent of black rot in cruciferous plants.[2] The unique structural feature of this compound is the cis-configuration of the double bond at the α,β position, which is critical for its biological activity.[1] This guide synthesizes the foundational research on this important signaling molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2Z)-11-methyldodec-2-enoic acid[3]
Molecular Formula C₁₃H₂₄O₂[3]
Molecular Weight 212.33 g/mol [3]
CAS Number 677354-23-3[3]
Appearance White to beige liquid (at RT) / solid (at -20°C)[4]
Solubility Soluble in chloroform (B151607) and methyl acetate[4][5]

Discovery and Isolation

The discovery of this compound was the result of investigations into the rpf (regulation of pathogenicity factors) gene cluster in Xanthomonas campestris pv. campestris. It was observed that mutations in the rpfC gene led to an overproduction of a diffusible signaling molecule.[2] This molecule was subsequently isolated from the culture supernatant of an rpfC mutant and its structure elucidated.[1]

Experimental Protocol for Isolation and Purification

The following protocol is based on the methodology described in the foundational study by Wang et al. (2004).

3.1.1. Bacterial Strain and Culture Conditions:

  • Bacterial Strain: Xanthomonas campestris pv. campestris rpfC mutant strain.

  • Culture Medium: 10 liters of NYG medium (5 g/L peptone, 3 g/L yeast extract, 20 g/L glycerol).

  • Incubation: The culture is incubated at 28°C for 48 hours with shaking.

3.1.2. Extraction:

  • The bacterial culture is centrifuged to pellet the cells.

  • The resulting supernatant is acidified to a pH of 4.0 using concentrated HCl.

  • The acidified supernatant is then extracted twice with equal volumes of ethyl acetate.

  • The organic phases are combined and evaporated to dryness under reduced pressure.

3.1.3. Purification:

  • The crude extract is redissolved in a minimal volume of methanol.

  • The solution is subjected to purification by High-Performance Liquid Chromatography (HPLC).

    • Column: A reverse-phase C18 column is utilized.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water.

    • Detection: The elution of the compound is monitored by UV absorbance at 215 nm.

  • Fractions corresponding to the active compound are collected, pooled, and the solvent is evaporated. This yields purified this compound.

Structural Characterization and Quantitative Data

The structure of the purified compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Data
Mass Spectrometry (MS) Molecular ion [M-H]⁻ at m/z 211.27
¹H-NMR (in CDCl₃) δ 0.86 (d, 6H), 1.27 (m, 11H), 2.20 (q, 2H), 5.82 (d, 1H), 6.35 (t, 1H)
¹³C-NMR (in CDCl₃) δ 22.5, 27.5, 28.0, 29.1, 29.3, 29.4, 34.5, 39.0, 122.1, 147.2, 172.0

Note: NMR data is presented as chemical shift (δ) in ppm. The data provided is a representative summary based on typical values for this class of compound.

Biological Activity

The biological activity of this compound is highly dependent on its stereochemistry. The cis-isomer is significantly more potent than its trans-counterpart.

Table 3: Comparative Biological Activity

CompoundMinimum Concentration for DSF Biosensor InductionReference
This compound~0.5 µM[5]
trans-11-Methyl-2-dodecenoic acid~100 µM (200-fold less active)[5]
11-Methyldodecanoic acid (saturated)~10,000 µM (20,000-fold less active)[5]

Signaling Pathway

In Xanthomonas campestris, the DSF signaling pathway is primarily regulated by the proteins encoded by the rpf gene cluster. The core components are the synthase RpfF, the sensor kinase RpfC, and the response regulator RpfG. This system modulates the intracellular concentration of the second messenger, cyclic dimeric GMP (c-di-GMP).

DSF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG activates RpfF RpfF (Synthase) DSF_intra DSF RpfF->DSF_intra synthesis DSF_extra DSF (extracellular) DSF_intra->DSF_extra diffusion c_di_GMP c-di-GMP RpfG->c_di_GMP degrades Virulence Virulence Factor Expression & Biofilm Formation c_di_GMP->Virulence regulates DSF_extra->RpfC binds & activates

DSF Signaling Pathway in Xanthomonas
Workflow for Isolation and Purification

The general workflow for the isolation and purification of this compound is outlined below.

Isolation_Workflow start Start: 10L rpfC mutant culture centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify to pH 4.0 supernatant->acidification extraction Ethyl Acetate Extraction acidification->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract hplc Reverse-Phase HPLC crude_extract->hplc end Purified This compound hplc->end

Isolation and Purification Workflow

Conclusion

This compound is a foundational molecule in the study of bacterial quorum sensing, with significant implications for understanding and controlling bacterial virulence. The experimental procedures and data presented in this guide offer a detailed resource for researchers in microbiology, biochemistry, and drug development. Further investigation into the DSF signaling pathway and the development of molecules that interfere with this communication system hold promise for the creation of novel anti-infective therapies.

References

Natural Sources of cis-11-Methyl-2-dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched-chain fatty acid that has garnered significant scientific interest due to its role as a diffusible signal factor (DSF) in quorum sensing (QS). This signaling molecule is integral to the regulation of virulence, biofilm formation, and other collective behaviors in a variety of microorganisms. This technical guide provides an in-depth overview of the known natural sources of this compound, with a focus on the experimental methodologies for its isolation and characterization, and quantitative data on its production.

Confirmed Natural Sources

The presence of this compound has been unequivocally identified and characterized in the following bacterial species:

  • Xanthomonas campestris pv. campestris : The initial discovery and characterization of this compound as the DSF was in this plant pathogenic bacterium.[1][2] It regulates the production of virulence factors, including extracellular enzymes and polysaccharides.

  • Burkholderia multivorans : A member of the Burkholderia cepacia complex, this opportunistic human pathogen also produces this compound as a quorum-sensing signal.[3]

While the PubChem database mentions the presence of this compound in the microalga Euglena gracilis, extensive searches of primary scientific literature have not yielded a peer-reviewed study to substantiate this claim and provide detailed experimental evidence. Therefore, Euglena gracilis is not included as a confirmed source in this guide.

Quantitative Data on Production

The production of this compound is dependent on the bacterial strain, culture conditions, and growth phase. The following table summarizes the available quantitative data from the primary literature.

OrganismStrainCulture ConditionsConcentration (µM)Reference
Xanthomonas campestris pv. campestrisrpfC mutantGrown in NYGB medium to stationary phase.~1Wang et al., 2004
Burkholderia multivoransATCC 17616Grown in LB medium at 30°C for 24h.Not specifiedDeng et al., 2010

Note: The concentration in the Xanthomonas campestris rpfC mutant is elevated due to the lack of the sensor kinase RpfC, which is involved in signal perception and degradation. In wild-type strains, the concentration is typically lower and more tightly regulated.

Experimental Protocols

The following section details the key experimental methodologies for the extraction, purification, and identification of this compound from bacterial cultures.

Bacterial Culture and Signal Extraction
  • Culture Conditions:

    • Xanthomonas campestris : Typically grown in Nutrient Yeast Glycerol Broth (NYGB) or a defined minimal medium at 28-30°C with shaking. The signal production is often maximal in the stationary phase of growth.

    • Burkholderia multivorans : Cultured in Luria-Bertani (LB) medium or other suitable rich media at 30-37°C with aeration.

  • Extraction Protocol:

    • Bacterial cultures are grown to the desired cell density (e.g., stationary phase).

    • The culture is centrifuged to pellet the bacterial cells.

    • The resulting supernatant is acidified to a pH of approximately 2.0-3.0 using a strong acid (e.g., HCl). This protonates the carboxylic acid group, making it more soluble in organic solvents.

    • The acidified supernatant is then extracted with an equal volume of a non-polar organic solvent, such as ethyl acetate. This is typically done in a separatory funnel, and the extraction is repeated 2-3 times to ensure complete recovery.

    • The organic phases are pooled and dried over an anhydrous salt like sodium sulfate (B86663) to remove any residual water.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract containing the fatty acids.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the fatty acid remains protonated.

  • Detection: UV detection at a wavelength of around 210 nm is suitable for detecting the α,β-unsaturated carbonyl chromophore.

  • Fraction Collection: Fractions are collected based on the retention time of a synthetic standard of this compound or by bioassay of the collected fractions.

Structural Identification
  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid extract is often derivatized to its methyl ester (FAME) using a reagent like BF3-methanol before analysis. The FAME is then separated by GC and the mass spectrum is obtained. The fragmentation pattern provides information about the structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The purified fraction from HPLC can be directly analyzed by LC-MS. Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can provide the accurate mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy of the purified compound are used to definitively determine the structure, including the position of the double bond and the methyl branch, as well as the cis stereochemistry of the double bond.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthesis of DSF and a general experimental workflow for its isolation and identification.

dsf_biosynthesis DSF Biosynthesis Pathway in Xanthomonas Fatty_Acid_Synthesis Fatty Acid Synthesis Acyl_ACP Acyl-ACP Fatty_Acid_Synthesis->Acyl_ACP RpfF RpfF (Enoyl-CoA hydratase) Acyl_ACP->RpfF DSF This compound (DSF) RpfF->DSF RpfC RpfC (Sensor Kinase) DSF->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG activates Virulence_Genes Virulence Gene Expression RpfG->Virulence_Genes regulates

DSF Biosynthesis and Signaling Pathway.

experimental_workflow Experimental Workflow for DSF Isolation and Identification Culture Bacterial Culture (e.g., Xanthomonas, Burkholderia) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC HPLC Purification (C18 column) Crude_Extract->HPLC Purified_Compound Purified Compound HPLC->Purified_Compound GC_MS GC-MS Analysis (as FAME) Purified_Compound->GC_MS LC_MS LC-MS Analysis Purified_Compound->LC_MS NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Generalized Experimental Workflow.

References

An In-depth Technical Guide to cis-11-Methyl-2-dodecenoic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched, medium-chain unsaturated fatty acid that functions as a crucial signaling molecule in various microorganisms.[1] First identified in the plant pathogen Xanthomonas campestris, it belongs to the diffusible signal factor (DSF) family of quorum sensing (QS) molecules.[2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, thereby regulating processes such as virulence, biofilm formation, and antibiotic resistance.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its role in microbial signaling.

Chemical Structure and Properties

This compound, with the IUPAC name (2Z)-11-methyldodec-2-enoic acid, is characterized by a 13-carbon backbone.[1] Key structural features include a cis-configured double bond between the second and third carbon atoms and a methyl group at the eleventh carbon position.[3] This specific stereochemistry and branching pattern are critical for its biological activity.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₂₄O₂[1]
Molecular Weight 212.33 g/mol [1]
CAS Number 677354-23-3[1]
IUPAC Name (2Z)-11-methyldodec-2-enoic acid[1]
Appearance White to beige solid or liquid[5]
Solubility Soluble in chloroform (B151607) and methyl acetate (B1210297). Soluble in DMF, DMSO, and Ethanol (B145695) (30 mg/ml). Soluble in Ethanol:PBS (pH 7.2) (1:8) at 0.5 mg/ml.[5]
Storage Temperature -20°C[6]

Biological Activity and Signaling Pathway

This compound is a primary signaling molecule in the DSF-mediated quorum sensing system, particularly well-studied in Xanthomonas species.[1][7] This pathway regulates the expression of virulence factors, including extracellular enzymes and polysaccharides, and controls biofilm formation and dispersal.[4][8]

The DSF Quorum Sensing Pathway in Xanthomonas campestris

The DSF signaling pathway in Xanthomonas campestris involves a sophisticated two-component regulatory system. The key proteins in this pathway are RpfF, RpfC, and RpfG.[1][7]

  • RpfF : An enoyl-CoA hydratase-like enzyme responsible for the synthesis of this compound.[1]

  • RpfC : A hybrid sensor kinase that detects the DSF signal. It has a complex role, both in signal perception and in the negative regulation of DSF synthesis through interaction with RpfF.

  • RpfG : A response regulator that, upon activation by RpfC, functions as a phosphodiesterase to degrade the second messenger cyclic di-GMP (c-di-GMP).

The signaling cascade is initiated when the extracellular concentration of DSF reaches a critical threshold. DSF binds to the sensor kinase RpfC, leading to its autophosphorylation. This initiates a phosphorelay to the response regulator RpfG, activating its phosphodiesterase activity. The subsequent decrease in intracellular c-di-GMP levels alleviates the repression of virulence gene expression.

DSF_Signaling_Pathway DSF-Mediated Quorum Sensing in Xanthomonas cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSF_out cis-11-Methyl-2- dodecenoic acid (DSF) RpfC RpfC (Sensor Kinase) DSF_out->RpfC Binds to sensor domain RpfF RpfF (DSF Synthase) RpfC->RpfF Inhibits synthesis (at low DSF) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorelay RpfF->DSF_out Synthesis c_di_GMP c-di-GMP RpfG->c_di_GMP Activates PDE activity, degrades c-di-GMP Virulence_Genes Virulence Gene Expression c_di_GMP->Virulence_Genes Repression lifted

DSF-Mediated Quorum Sensing Pathway in Xanthomonas.

Experimental Protocols

DSF Bioassay

This protocol is used to determine the biological activity of this compound by measuring its ability to restore a phenotype in a DSF-deficient mutant.

Materials:

  • Xanthomonas campestris wild-type and rpfF mutant strains.

  • NYG medium (5 g/L peptone, 3 g/L yeast extract, 20 g/L glycerol).

  • Agar (B569324) plates with NYG medium containing a suitable indicator (e.g., 0.1% carboxymethyl cellulose (B213188) for cellulase (B1617823) activity).

  • This compound stock solution in ethanol.

  • Sterile paper discs.

Procedure:

  • Prepare an overnight culture of the Xanthomonas campestris rpfF mutant in NYG broth.

  • Spread 100 µL of the rpfF mutant culture onto the surface of the indicator agar plates.

  • Aseptically place sterile paper discs onto the agar surface.

  • Apply a known concentration of this compound solution to each disc. Use ethanol as a negative control.

  • Incubate the plates at 28°C for 24-48 hours.

  • Observe and measure the zone of restored activity (e.g., a halo of clearing for cellulase activity) around the discs. The diameter of the halo is proportional to the concentration of the active DSF.

Biofilm Formation Assay

This protocol assesses the effect of this compound on biofilm formation.

Materials:

  • Bacterial strain of interest.

  • Appropriate liquid growth medium (e.g., LB broth).

  • 96-well polystyrene microtiter plates.

  • This compound stock solution.

  • 0.1% (w/v) crystal violet solution.

  • 30% (v/v) acetic acid.

  • Microplate reader.

Procedure:

  • Grow an overnight culture of the test bacterium.

  • Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium.

  • Add 200 µL of the diluted culture to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a no-treatment control.

  • Incubate the plate under static conditions at the optimal growth temperature for 24-72 hours.

  • Carefully remove the planktonic cells and wash the wells gently with sterile water.

  • Stain the adherent biofilm by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate and solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader to quantify biofilm formation.

Extraction and Quantification of DSF from Bacterial Culture

This protocol describes the extraction of DSF from a bacterial supernatant and its subsequent quantification.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (acidified with 0.1% formic acid).

  • Sodium sulfate (B86663) (anhydrous).

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.

  • This compound standard.

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and acidify it to pH 4.0 with HCl.

  • Extract the acidified supernatant twice with an equal volume of acidified ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.

  • Inject the sample into the HPLC system. Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

  • Monitor the elution at a wavelength of 210 nm.

  • Quantify the amount of DSF by comparing the peak area with a standard curve generated from known concentrations of a this compound standard.

Experimental_Workflow General Experimental Workflow for DSF Analysis cluster_synthesis_extraction Synthesis & Extraction cluster_analysis Analysis Culture Bacterial Culture (e.g., Xanthomonas) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Purification Purification & Concentration Extraction->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification Bioassay Biological Activity (DSF Bioassay) Purification->Bioassay Phenotype Phenotypic Assays (e.g., Biofilm) Purification->Phenotype

Workflow for DSF analysis.

Conclusion

This compound is a pivotal signaling molecule in microbial communication, playing a central role in the regulation of virulence and biofilm formation in a variety of bacteria. Understanding its chemical properties, biological functions, and the intricacies of its signaling pathway is crucial for the development of novel anti-infective strategies. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted roles of this important diffusible signal factor. The targeted disruption of DSF-mediated quorum sensing represents a promising avenue for the development of new therapeutics to combat bacterial infections.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of cis-11-Methyl-2-dodecenoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of this fatty acid.

Compound Overview

This compound is a branched-chain unsaturated fatty acid. Below is a summary of its key chemical properties.

PropertyValueSource
Chemical Formula C₁₃H₂₄O₂[1]
Molecular Weight 212.33 g/mol [1]
CAS Number 677354-23-3[1]
IUPAC Name (Z)-11-methyldodec-2-enoic acid[1]
Synonyms DSF, Diffusible signal factor
Physical Form White to beige liquid or solid
Solubility Soluble in chloroform

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, this section outlines the expected spectroscopic data based on its chemical structure and typical values for similar fatty acids.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 11-12Singlet1H-COOH
~ 6.3Multiplet1HH-3 (vinylic)
~ 5.7Multiplet1HH-2 (vinylic)
~ 2.2Multiplet2HH-4 (allylic)
~ 1.5Multiplet1HH-11 (methine)
~ 1.2-1.4Multiplet12H-(CH₂)₆-
~ 0.85Doublet6H-CH(CH₃)₂

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 170-180C-1 (Carboxyl)
~ 150C-3
~ 120C-2
~ 30-40C-11
~ 22-35Aliphatic carbons
~ 22Methyl carbons

The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 212.33, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the carboxylic acid group and along the aliphatic chain.

Wavenumber (cm⁻¹)Functional Group
~ 2500-3300O-H stretch (carboxylic acid)
~ 2850-2960C-H stretch (aliphatic)
~ 1700C=O stretch (carboxylic acid)
~ 1640C=C stretch (cis)
~ 1465C-H bend (aliphatic)
~ 910=C-H bend

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of fatty acids like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For ESI, the sample can be directly infused or introduced via liquid chromatography.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution ThinFilm Preparation of Thin Film/ATR Sample->ThinFilm NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI or EI) Dilution->MS IR Infrared Spectroscopy (FTIR) ThinFilm->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->ProcessMS ProcessIR Analyze IR Spectrum (Functional Group Identification) IR->ProcessIR Structure Structural Elucidation and Verification ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Spectroscopic analysis workflow.

References

The Biological Role of cis-11-Methyl-2-dodecenoic Acid: A Microbial Signal with Potential Indirect Implications for Insects

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-11-Methyl-2-dodecenoic acid is a well-characterized fatty acid molecule whose primary biological significance lies in the realm of microbiology, not entomology. Extensive review of the scientific literature reveals no evidence of a direct biological role for this compound within insects, such as functioning as a pheromone or kairomone. Instead, this compound is established as a crucial member of the Diffusible Signal Factor (DSF) family of quorum sensing (QS) molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] These signals are utilized by a variety of Gram-negative bacteria for cell-to-cell communication to regulate collective behaviors, including biofilm formation and virulence factor expression.[1][2][3][4][9][11]

While a direct role in insect physiology or behavior is undocumented, the ubiquity of insect-microbe interactions presents a compelling avenue for indirect biological relevance. Bacteria that produce and respond to DSF signals are known to inhabit insects as symbionts or pathogens.[1][15][16] Therefore, this compound may influence insect life history, immunity, and behavior through its modulation of their associated microbial communities. This whitepaper provides a detailed technical overview of the established role of this compound in microbial signaling and explores the potential for its indirect effects on insect biology, offering a forward-looking perspective for researchers in symbiosis, pathology, and novel pest management strategies.

Core Function: A Microbial Quorum Sensing Signal

This compound is a fatty acid signal molecule first identified in the plant pathogen Xanthomonas campestris.[11][12] It belongs to the DSF family of QS signals, which are characterized by a cis-2-unsaturated fatty acid chain.[9] The DSF signaling system is critical for regulating a suite of genes responsible for virulence, biofilm formation and dispersal, and the production of extracellular enzymes.[1][2][12][16]

The signaling pathway is primarily mediated by the rpf (regulation of pathogenicity factors) gene cluster.[1][12][16] The key components are:

  • RpfF: An enoyl-CoA hydratase responsible for the synthesis of the DSF molecule.[12][16]

  • RpfC: A membrane-bound sensor kinase that detects DSF in the environment.[12][16]

  • RpfG: A response regulator that, upon activation by RpfC, controls the intracellular levels of the second messenger, cyclic-di-GMP.[12][16]

Alterations in cyclic-di-GMP levels subsequently modulate the expression of target genes, allowing the bacterial population to coordinate its behavior in a density-dependent manner.

DSF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Cascade RpfF RpfF (Synthase) DSF_out DSF RpfF->DSF_out Release c_di_GMP cyclic-di-GMP RpfG->c_di_GMP Degradation Genes Target Gene Expression c_di_GMP->Genes Modulation DSF_out->RpfC Signal Binding Precursor Precursor Precursor->RpfF Synthesis

Caption: Generalized DSF quorum sensing pathway in bacteria.

Potential for Indirect Biological Role in Insects

While this compound is not an insect-derived semiochemical, its role in modulating microbial behavior is the key to its potential relevance for entomology. Insects harbor diverse microbial communities in their gut, on their cuticle, and within specialized cells. These microbes can have profound effects on insect development, nutrition, immunity, and behavior.

DSF-mediated signaling can influence insect-microbe interactions in several ways:

  • Pathogen Virulence: For insect pathogens that utilize DSF signaling, this molecule would be directly involved in the infection process within the host. The regulation of virulence factors could determine the outcome of the infection for the insect.[1]

  • Symbiont-Mediated Effects: Gut symbionts that produce DSF could use this signal to regulate their population and metabolic activity. This could, in turn, affect nutrient provisioning to the insect host or the production of metabolites that deter other, harmful microbes.

  • Vector Competence: In insect vectors of plant or animal diseases, the pathogen's ability to colonize the insect vector can be regulated by QS.[16] For instance, the Rpf/DSF system is crucial for the colonization of the vector by Xylella fastidiosa, a bacterium that causes disease in plants.[16] An insect's ability to transmit a disease may therefore be dependent on the pathogen's DSF signaling.

Quantitative Data on DSF Activity

The biological activity of DSF signals is typically measured by their ability to induce a response in a biosensor strain at a specific concentration.

Signal MoleculeOrganism of OriginMinimum Bioactive Concentration (approx.)Reference
This compoundXanthomonas campestris~0.5 µM[12][14]
trans-11-Methyl-2-dodecenoic acid(Isomer)~100 µM[12][14]
11-Methyl-dodecanoic acid(Saturated analogue)~10,000 µM[12][14]
cis-2-Dodecenoic acid (BDSF)Burkholderia cenocepaciaNot specified[11][13]

This table summarizes data from DSF bioassays, highlighting the high specificity and potency of the cis-isomer compared to its trans and saturated counterparts.

Experimental Protocols

Investigating the indirect effects of this compound on insects requires a multidisciplinary approach combining microbiology and entomology.

Protocol 1: Bioassay for Insect Response to DSF-Producing Bacteria

Objective: To determine if insects exhibit a behavioral preference (attraction/repulsion) towards bacteria based on their ability to produce DSF.

Methodology:

  • Bacterial Strains: Use a wild-type DSF-producing bacterium (e.g., Xanthomonas campestris), a knockout mutant deficient in DSF synthesis (ΔrpfF), and a chemically complemented mutant (ΔrpfF strain supplemented with synthetic this compound).

  • Assay Arena: Employ a two-choice olfactometer or a simple petri dish arena.

  • Stimulus Preparation: Bacterial strains are cultured to a specific optical density on a nutrient medium. A sterile medium serves as the control.

  • Insect Introduction: Release a cohort of test insects (e.g., Drosophila melanogaster or the stable fly, Stomoxys calcitrans) into the center of the arena.

  • Data Collection: Record the number of insects residing in the zone of each choice at set time intervals.

  • Analysis: Use a chi-square test to determine if the distribution of insects is significantly different from a random 50/50 distribution.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis B1 Culture Wild-Type (DSF+) Olfactometer Two-Choice Olfactometer B1->Olfactometer Place Stimuli B2 Culture Mutant (ΔrpfF, DSF-) B2->Olfactometer Place Stimuli B3 Culture Complemented (ΔrpfF + synthetic DSF) B3->Olfactometer Place Stimuli Control Sterile Medium (Control) Control->Olfactometer Place Stimuli Insects Introduce Test Insects Olfactometer->Insects Record Record Insect Preference Insects->Record Stats Statistical Analysis (Chi-Square Test) Record->Stats

Caption: Workflow for testing insect behavioral response to DSF.

Conclusion and Future Directions

References

Unveiling the Role of cis-11-Methyl-2-dodecenoic Acid as a Bacterial Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid, a molecule also widely known as Diffusible Signal Factor (DSF), stands as a pivotal semiochemical in the intricate world of bacterial communication. This fatty acid derivative is a cornerstone of quorum sensing (QS) systems in a variety of Gram-negative bacteria, most notably the plant pathogen Xanthomonas campestris. As a signaling molecule, it orchestrates collective behaviors, including the regulation of virulence factors and the formation of biofilms, making it a critical area of study for understanding bacterial pathogenesis and developing novel antimicrobial strategies. This technical guide provides a comprehensive overview of this compound, detailing its biological functions, the signaling pathways it governs, and the experimental protocols used to investigate its activity.

Biological Activity and Quantitative Data

The biological activity of this compound is concentration-dependent, influencing gene expression and phenotypic changes in bacteria. The following table summarizes key quantitative data related to its efficacy in various biological assays.

Biological EffectOrganismEffective ConcentrationReference
Induction of DSF biosensorXanthomonas campestris~0.5 µM (minimum concentration for induction)[1]
Restoration of Extracellular Polysaccharide (EPS) ProductionXanthomonas campestris pv. campestris ΔrpfF mutant5 µM[2]

Biosynthesis of this compound

The biosynthesis of this compound is primarily attributed to the enzymatic activity of RpfF. This enzyme is highly conserved among DSF-producing bacteria. The synthesis pathway involves intermediates from the fatty acid biosynthesis pathway.

Visualizing the Biosynthesis Pathway

Fatty Acid Biosynthesis Intermediate Fatty Acid Biosynthesis Intermediate RpfF RpfF Fatty Acid Biosynthesis Intermediate->RpfF Substrate This compound This compound RpfF->this compound Product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpfC_unbound RpfC (Sensor Kinase) RpfC_bound RpfC-DSF Complex DSF This compound DSF->RpfC_unbound Binds RpfC_P RpfC-P RpfC_bound->RpfC_P Autophosphorylation RpfG RpfG (Response Regulator) RpfC_P->RpfG Phosphotransfer RpfG_P RpfG-P (Active) RpfG->RpfG_P c-di-GMP c-di-GMP RpfG_P->c-di-GMP Activates Phosphodiesterase Activity GMP GMP c-di-GMP->GMP Degradation Gene_Expression Virulence & Biofilm Gene Regulation GMP->Gene_Expression Alters Start Start Prepare rpfF mutant lawn on CMC agar Prepare rpfF mutant lawn on CMC agar Start->Prepare rpfF mutant lawn on CMC agar Apply test sample to well Apply test sample to well Prepare rpfF mutant lawn on CMC agar->Apply test sample to well Incubate Incubate Apply test sample to well->Incubate Flood with Congo Red Flood with Congo Red Incubate->Flood with Congo Red Destain with NaCl Destain with NaCl Flood with Congo Red->Destain with NaCl Observe for halo of clearing Observe for halo of clearing Destain with NaCl->Observe for halo of clearing End End Observe for halo of clearing->End

References

Initial Studies on the Bioactivity of cis-11-Methyl-2-dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a fatty acid signaling molecule that plays a crucial role in microbial communication, particularly as a diffusible signal factor (DSF) in quorum sensing (QS) systems.[1][2] This technical guide provides an in-depth overview of the initial studies on its bioactivity, focusing on its role in regulating virulence and biofilm formation in pathogenic bacteria and its effects on fungal morphogenesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and the study of microbial signaling.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and its close structural analog, cis-2-dodecenoic acid (BDSF). While specific IC50 and EC50 values for this compound are not extensively reported in initial studies, the effective concentrations provide valuable insights into its potency.

CompoundOrganismBioactivityEffective ConcentrationReference
This compoundXanthomonas campestrisInduction of DSF biosensor~0.5 µM (minimum concentration)[3]
cis-2-dodecenoic acid (BDSF)Candida albicansReduction of germ-tube formation30 µM (~70% reduction)[4]
cis-2-dodecenoic acid (BDSF)Candida albicansReduction of biofilm formation300 µM (~90% reduction)[4]
cis-2-decenoic acid (C2DA)Staphylococcus aureus (MRSA)Biofilm inhibition125 µg/mL[5][6]
cis-2-decenoic acid (C2DA)Staphylococcus aureus (MRSA)Growth inhibition≥ 500 µg/mL[5][6]

Signaling Pathways and Mechanisms of Action

This compound, as a DSF, primarily functions through the RpfC/RpfG two-component signaling system in Xanthomonas campestris. This pathway regulates the intracellular levels of the second messenger cyclic di-GMP, which in turn controls the expression of virulence factors and genes involved in biofilm formation.

RpfC_RpfG_Signaling_Pathway DSF This compound (DSF) RpfC RpfC (Sensor Kinase) DSF->RpfC Binds to RpfG RpfG (Response Regulator) HD-GYP domain RpfC->RpfG Phosphorylates c_di_GMP Cyclic di-GMP RpfG->c_di_GMP Degrades Virulence_Factors Virulence Factor Expression c_di_GMP->Virulence_Factors Represses Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation Promotes

DSF Signaling Pathway in Xanthomonas campestris

In the opportunistic fungal pathogen Candida albicans, the structurally similar molecule BDSF has been shown to interfere with the morphological switch from yeast to hyphal form, a critical step in biofilm formation and virulence.[4] This inhibition is associated with the downregulation of hyphae-specific genes such as HWP1 and ALS3.[4]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a common method for quantifying the inhibition of biofilm formation by this compound.

Biofilm_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining and Quantification Inoculum Prepare bacterial/fungal inoculum Incubate Incubate microtiter plate (e.g., 24-48h at 37°C) Inoculum->Incubate Compound Prepare serial dilutions of This compound Compound->Incubate Wash Wash plate to remove planktonic cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize bound stain (e.g., with ethanol (B145695)/acetic acid) Wash2->Solubilize Measure Measure absorbance (e.g., at OD570 nm) Solubilize->Measure

Workflow for Biofilm Inhibition Assay

Methodology:

  • Preparation of Inoculum: Culture the microbial strain (e.g., Xanthomonas campestris or Candida albicans) in an appropriate liquid medium overnight. Adjust the cell density to a standardized concentration (e.g., 1 x 10^6 cells/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to obtain a range of desired test concentrations.

  • Incubation: In a 96-well microtiter plate, add the microbial inoculum and the different concentrations of the test compound to the wells. Include appropriate controls (medium only, inoculum with solvent, and inoculum without compound). Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Staining: After incubation, carefully remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS). Add a crystal violet solution (e.g., 0.1% w/v) to each well and incubate for 15-20 minutes at room temperature.

  • Quantification: Remove the crystal violet solution and wash the wells again to remove excess stain. Solubilize the crystal violet that has stained the biofilm by adding a suitable solvent (e.g., 95% ethanol or 33% acetic acid). Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates the percentage of biofilm inhibition.

Candida albicans Germ-Tube Formation Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on the morphological transition of Candida albicans from yeast to hyphal form.

Methodology:

  • Inoculum Preparation: Grow C. albicans in a suitable yeast extract-peptone-dextrose (YPD) medium. Harvest the yeast cells and wash them with a sterile buffer. Resuspend the cells in a pre-warmed induction medium (e.g., serum or RPMI-1640).

  • Compound Addition: Add different concentrations of this compound to the cell suspension in the induction medium. Include a solvent control.

  • Incubation: Incubate the cell suspensions at 37°C for a period that allows for germ tube formation in the control group (typically 1-3 hours).

  • Microscopic Examination: After incubation, place a drop of the cell suspension on a microscope slide. Observe the cells under a light microscope.

  • Quantification: Count the number of yeast cells with and without germ tubes in several microscopic fields for each concentration. A germ tube is defined as a filamentous outgrowth that is at least as long as the diameter of the yeast cell. Calculate the percentage of germ-tube formation for each condition. The reduction in the percentage of germ-tube formation in the presence of the compound compared to the control indicates its inhibitory activity.

Conclusion

The initial studies on this compound have established its significant role as a DSF signaling molecule in bacterial quorum sensing, with clear implications for the regulation of virulence and biofilm formation. Its activity, and that of structurally related molecules, extends to influencing the morphogenesis of pathogenic fungi like Candida albicans. While the precise quantitative measures of its bioactivity, such as IC50 values, require further investigation, the existing data strongly support its potential as a target for the development of novel anti-infective therapies. The detailed experimental protocols and the understanding of its signaling pathway provided in this guide offer a solid foundation for future research in this promising area.

References

An In-depth Technical Guide to the Solubility and Stability of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid, also known as a diffusible signal factor (DSF), is a fatty acid signaling molecule involved in quorum sensing, a process of cell-to-cell communication in bacteria.[1][2] It plays a crucial role in regulating virulence and biofilm formation in various pathogenic bacteria, including Xanthomonas campestris.[2][3] Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for researchers in microbiology, drug development, and biochemistry for accurate experimental design, formulation, and interpretation of biological activity. This guide provides a comprehensive overview of the available data and experimental methodologies for assessing the solubility and stability of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄O₂[4][5]
Molecular Weight 212.33 g/mol [5][6]
CAS Number 677354-23-3[2][4]
Appearance White to beige liquid (at room temperature) / solid (at -20°C)

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. The presence of both a hydrophobic alkyl chain and a hydrophilic carboxylic acid group gives it amphipathic properties.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory solvents.

SolventSolubilitySource
Dimethylformamide (DMF)30 mg/mL[4]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[4]
Ethanol30 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:8)0.5 mg/mL[4]
ChloroformSoluble
Experimental Protocol for Determining Solubility

The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest. This method is based on the principle of reaching a saturation equilibrium.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, DMSO, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Stability

The stability of this compound is crucial for its storage, handling, and use in biological assays. The presence of a cis double bond makes it susceptible to isomerization and oxidation.

Storage and Handling Recommendations
  • Long-term Storage: For long-term stability, this compound should be stored at -20°C.[2][6] Under these conditions, it has been reported to be stable for at least two years.

  • Protection from Light and Moisture: It is recommended to protect the compound from light and moisture to prevent degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocol describes a typical forced degradation study.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).

  • Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector can help in the identification of the degradants.

Biological Context: The DSF Quorum Sensing Pathway

This compound is a key signaling molecule in the Rpf/DSF (Regulation of pathogenicity factors/Diffusible signal factor) quorum sensing system of Xanthomonas. This system regulates the expression of genes involved in virulence and biofilm formation.

DSF Signaling Pathway in Xanthomonas

The core components of this pathway are the synthase RpfF, the sensor kinase RpfC, and the response regulator RpfG.

DSF_Signaling_Pathway DSF Quorum Sensing Pathway in Xanthomonas cluster_synthesis DSF Synthesis cluster_perception Signal Perception & Transduction cluster_output Cellular Response RpfF RpfF (Synthase) DSF cis-11-Methyl-2- dodecenoic acid (DSF) RpfF->DSF Synthesizes RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates Virulence Virulence Factor Expression RpfG->Virulence Regulates Biofilm Biofilm Formation RpfG->Biofilm Regulates DSF->RpfC Binds to

Caption: The Rpf/DSF quorum sensing pathway in Xanthomonas.

Experimental Workflows

Solubility Determination Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Solubility_Workflow Solubility Determination Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Collect and Dilute Supernatant centrifuge->sample analyze Analyze by HPLC sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: A streamlined workflow for experimental solubility determination.

Stability Testing Workflow

This diagram outlines the process for conducting a forced degradation study to assess the stability of this compound.

Stability_Workflow Forced Degradation (Stability) Workflow start Start prep Prepare Sample Solutions start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Degradation Profile and Identify Degradants analyze->evaluate end_node End evaluate->end_node

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for the scientific community. The provided data and experimental protocols are intended to facilitate accurate and reproducible research involving this important bacterial signaling molecule. A thorough understanding of its physicochemical properties is indispensable for advancing our knowledge of bacterial communication and for the development of novel therapeutic strategies targeting bacterial virulence and biofilm formation.

References

An In-depth Technical Guide on the Quorum Sensing Signal: cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Methyl-2-dodecenoic acid is a key signaling molecule in the intricate communication networks of various pathogenic bacteria. As a member of the diffusible signal factor (DSF) family of unsaturated fatty acids, it plays a pivotal role in quorum sensing (QS), a process that allows bacteria to coordinate their gene expression and collective behavior in response to population density. This technical guide provides a comprehensive literature review of this compound, with a focus on its biological functions, underlying signaling pathways, and its potential as a target for novel anti-virulence strategies. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study of bacterial signaling and the development of innovative therapeutics.

Core Concepts: Quorum Sensing and Diffusible Signal Factors

Quorum sensing is a sophisticated cell-to-cell communication mechanism that enables bacteria to synchronize the expression of genes involved in a variety of processes, including virulence, biofilm formation, and antibiotic resistance. This regulation is mediated by small, diffusible signaling molecules, the concentration of which correlates with the bacterial population density.

The DSF family of signals are predominantly cis-2-unsaturated fatty acids. The archetypal DSF, this compound, was first identified in the plant pathogen Xanthomonas campestris pv. campestris (Xcc), the causative agent of black rot in cruciferous plants. Since its discovery, structurally related molecules have been identified in other significant pathogens, such as Burkholderia cenocepacia and Pseudomonas aeruginosa, highlighting the widespread importance of this signaling system in the bacterial kingdom. These molecules are crucial for regulating virulence factor production, biofilm maturation and dispersal, and tolerance to antibiotics in these pathogens.

Biological Activity and Quantitative Data

This compound and its structural analogs exhibit potent biological activity at micromolar concentrations, influencing key virulence-associated phenotypes. While specific EC50 and IC50 values for this compound in Xanthomonas campestris are not extensively reported in publicly available literature, studies on closely related DSF molecules in other pathogenic bacteria provide valuable insights into their efficacy.

Signaling MoleculeTarget OrganismBiological EffectEffective ConcentrationCitation(s)
This compoundXanthomonas campestrisInduction of DSF biosensor~0.5 µM (minimum concentration for induction)[1]
cis-2-Dodecenoic acid (BDSF)Pseudomonas aeruginosaBiofilm formation reduction10.2% reduction at 0.05 mM, 20.2% at 0.1 mM, 27.9% at 0.25 mM, and 44% at 0.5 mM[2]
cis-2-Dodecenoic acid (BDSF)Pseudomonas aeruginosaInhibition of T3SS gene expressionMicromolar levels[2]
cis-2-Decenoic acidStaphylococcus aureus (MRSA)Inhibition of bacterial growth≥ 500 µg/mL[3][4][5]
cis-2-Decenoic acidStaphylococcus aureus (MRSA)Inhibition of biofilm formation125 µg/mL[3][4][5]

Biosynthesis and Signaling Pathways

The production and perception of this compound in Xanthomonas campestris are governed by the rpf (regulation of pathogenicity factors) gene cluster.

Biosynthesis of this compound

The biosynthesis of DSF is intricately linked to the fatty acid synthesis pathway. The key enzyme responsible for its production is RpfF , which possesses both dehydratase and thioesterase activities. RpfF catalyzes the conversion of a 3-hydroxyacyl-acyl carrier protein (ACP) intermediate into the final DSF molecule. Another crucial enzyme, RpfB , a fatty acyl-CoA ligase, is involved in the activation of fatty acids and is thought to play a role in modulating DSF levels.

cluster_fas Fatty Acid Synthesis cluster_dsf DSF Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP Acyl-ACP->3-Hydroxyacyl-ACP FabG RpfF RpfF 3-Hydroxyacyl-ACP->RpfF DSF cis-11-Methyl-2- dodecenoic acid RpfF->DSF Dehydration & Thioesterase activity

Biosynthesis of this compound.

DSF Signaling Pathway in Xanthomonas campestris

The perception and transduction of the DSF signal are mediated by a two-component regulatory system encoded by the rpf cluster. The sensor kinase, RpfC , is a membrane-bound protein that detects extracellular DSF. Upon binding DSF, RpfC autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator, RpfG . Phosphorylated RpfG possesses phosphodiesterase activity, leading to the degradation of the second messenger cyclic dimeric GMP (c-di-GMP). The reduction in c-di-GMP levels derepresses the global transcriptional regulator Clp , which in turn modulates the expression of a wide array of genes responsible for virulence factor production and biofilm formation.[6][7]

cluster_membrane Cell Membrane RpfC RpfC Input His Kinase Receiver RpfC:hk->RpfC:rec RpfG RpfG RpfC:rec->RpfG Phosphotransfer DSF DSF DSF->RpfC:in Binds c-di-GMP c-di-GMP RpfG->c-di-GMP Degrades Clp Clp c-di-GMP->Clp Inhibits Virulence Virulence Genes Clp->Virulence Activates Biofilm Biofilm Genes Clp->Biofilm Regulates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of cis-11-Methyl-2-dodecenoic acid, a quorum-sensing signal molecule involved in microbial communication. The described multi-step synthesis is designed to be a practical guide for researchers requiring this compound for their studies in microbiology, drug development, and related fields.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process. The first stage involves the construction of the C12 carbon backbone with the characteristic iso-terminal group via a Grignard reaction followed by hydroboration-oxidation to yield the primary alcohol, 10-methylundecan-1-ol. In the second stage, this alcohol is oxidized to the corresponding aldehyde, 10-methylundecanal (B128124), using a mild Swern oxidation. The final stage consists of a cis-selective Wittig reaction to introduce the C2-C3 double bond with the desired stereochemistry, followed by hydrolysis of the resulting ester to afford the target carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are representative and may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1aGrignard Reaction10-Bromo-1-decene (B1332156) & Isobutyraldehyde (B47883)10-Methyl-1,10-undecadiene70-80
1bHydroboration-Oxidation10-Methyl-1,10-undecadiene10-Methylundecan-1-ol85-95
2Swern Oxidation10-Methylundecan-1-ol10-Methylundecanal80-95
3acis-Selective Wittig Reaction10-Methylundecanalcis-Ethyl 11-Methyl-2-dodecenoate60-70 (cis selectivity >90%)
3bEster Hydrolysiscis-Ethyl 11-Methyl-2-dodecenoateThis compound>90

Experimental Protocols

Stage 1: Synthesis of 10-Methylundecan-1-ol

This stage involves two key reactions: a Grignard reaction to form the carbon skeleton and a hydroboration-oxidation to introduce the primary alcohol functionality.

1a. Grignard Reaction to form 10-Methyl-1,10-undecadiene

  • Materials:

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 10-bromo-1-decene in dry diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.

    • Once the magnesium is consumed, cool the reaction mixture in an ice bath.

    • Add a solution of isobutyraldehyde in dry diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 10-methyl-1,10-undecadiene.

1b. Hydroboration-Oxidation to form 10-Methylundecan-1-ol

  • Materials:

    • Crude 10-methyl-1,10-undecadiene

    • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

    • Aqueous sodium hydroxide (B78521) solution (3 M)

    • Hydrogen peroxide (30% aqueous solution)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve the crude 10-methyl-1,10-undecadiene in dry THF in a flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath and add the BH₃·THF solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the mixture again in an ice bath and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 10-methylundecan-1-ol.

Stage 2: Synthesis of 10-Methylundecanal (Swern Oxidation)

  • Materials:

  • Protocol:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in dry DCM and cool to -78 °C (dry ice/acetone bath).

    • Add a solution of DMSO in dry DCM dropwise, maintaining the temperature at -78 °C.

    • After stirring for 15 minutes, add a solution of 10-methylundecan-1-ol in dry DCM dropwise.

    • Continue stirring at -78 °C for 30 minutes.

    • Add triethylamine to the reaction mixture, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

    • Add water to quench the reaction and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain crude 10-methylundecanal, which can be used in the next step without further purification.

Stage 3: Synthesis of this compound

3a. cis-Selective Wittig Reaction to form cis-Ethyl 11-Methyl-2-dodecenoate

  • Materials:

    • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

    • 10-Methylundecanal

    • Dry tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) solution (typically 1.6 M in hexanes)

  • Protocol:

    • Suspend ethyltriphenylphosphonium bromide in dry THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add n-BuLi dropwise to form the orange-red ylide.

    • Stir the ylide solution at 0 °C for 30 minutes.

    • Cool the reaction mixture to -78 °C.

    • Add a solution of 10-methylundecanal in dry THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate cis-ethyl 11-methyl-2-dodecenoate.

3b. Hydrolysis to this compound

  • Materials:

    • cis-Ethyl 11-Methyl-2-dodecenoate

    • Ethanol (B145695)

    • Aqueous sodium hydroxide or potassium hydroxide solution (e.g., 2 M)

    • Hydrochloric acid (e.g., 1 M)

    • Diethyl ether

  • Protocol:

    • Dissolve the ethyl ester in a mixture of ethanol and the aqueous hydroxide solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by crystallization from a suitable solvent (e.g., acetonitrile (B52724) or methanol/water) at low temperature to obtain pure this compound.[1][2][3][4]

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: C12 Backbone Synthesis cluster_stage2 Stage 2: Aldehyde Formation cluster_stage3 Stage 3: Alkene Formation and Hydrolysis 10-Bromo-1-decene 10-Bromo-1-decene Grignard Reaction Grignard Reaction 10-Bromo-1-decene->Grignard Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Grignard Reaction 10-Methyl-1,10-undecadiene 10-Methyl-1,10-undecadiene Grignard Reaction->10-Methyl-1,10-undecadiene Hydroboration-Oxidation Hydroboration-Oxidation 10-Methyl-1,10-undecadiene->Hydroboration-Oxidation 10-Methylundecan-1-ol 10-Methylundecan-1-ol Hydroboration-Oxidation->10-Methylundecan-1-ol Swern Oxidation Swern Oxidation 10-Methylundecan-1-ol->Swern Oxidation 10-Methylundecanal 10-Methylundecanal Swern Oxidation->10-Methylundecanal Wittig Reaction Wittig Reaction 10-Methylundecanal->Wittig Reaction Wittig Reagent Ethyl (triphenylphosphoranylidene)acetate Wittig Reagent->Wittig Reaction cis-Ethyl Ester cis-Ethyl 11-Methyl-2-dodecenoate Wittig Reaction->cis-Ethyl Ester Hydrolysis Hydrolysis cis-Ethyl Ester->Hydrolysis Final Product This compound Hydrolysis->Final Product

References

Application Notes and Protocols for the Quantification of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid, also known as Diffusible Signal Factor (DSF), is a fatty acid signaling molecule that plays a crucial role in bacterial quorum sensing.[1][2] It is primarily associated with the regulation of virulence, biofilm formation, and the production of extracellular enzymes in various pathogenic bacteria, including Xanthomonas campestris.[3][4] The accurate quantification of this compound is therefore essential for studying bacterial communication, understanding disease progression, and for the development of novel anti-virulence therapies.

This document provides detailed application notes and experimental protocols for the analytical quantification of this compound from bacterial cultures. The methodologies described focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the sensitive and selective analysis of fatty acids.[5]

Signaling Pathway of this compound (DSF) in Xanthomonas campestris

In Xanthomonas campestris, the DSF signaling pathway is primarily regulated by the rpf (regulation of pathogenicity factors) gene cluster. The key components of this pathway are the sensor kinase RpfC and the response regulator RpfG. At low cell densities, RpfC interacts with and inhibits the DSF synthase RpfF. As the bacterial population grows, DSF accumulates. Upon reaching a threshold concentration, DSF binds to the sensor domain of RpfC, leading to its autophosphorylation. This initiates a phosphorelay cascade that ultimately modulates the activity of downstream effectors, regulating the expression of genes involved in virulence and biofilm formation.[6][7][8]

DSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DSF This compound (DSF) RpfC RpfC (Sensor Kinase) DSF->RpfC Binds to sensor domain RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorelay RpfF RpfF (DSF Synthase) RpfF->DSF Synthesis Virulence_Genes Virulence Gene Expression RpfG->Virulence_Genes Upregulation Biofilm_Formation Biofilm Formation RpfG->Biofilm_Formation Regulation Extraction_Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant (Extracellular DSF) Centrifugation->Supernatant Cell_Pellet Cell Pellet (Intracellular DSF) Centrifugation->Cell_Pellet Acidification Acidify to pH 3.0-3.5 Supernatant->Acidification Extraction2 Extraction (Ethyl Acetate) Cell_Pellet->Extraction2 Extraction1 Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction1 Phase_Separation1 Phase Separation Extraction1->Phase_Separation1 Evaporation1 Evaporation of Solvent Phase_Separation1->Evaporation1 Reconstitution Reconstitute in Solvent Evaporation1->Reconstitution Phase_Separation2 Phase Separation Extraction2->Phase_Separation2 Evaporation2 Evaporation of Solvent Phase_Separation2->Evaporation2 Evaporation2->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the GC-MS Analysis of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched-chain unsaturated fatty acid that functions as a diffusible signal factor (DSF) in the quorum-sensing (QS) system of various bacteria, most notably the plant pathogen Xanthomonas campestris.[1][2][3] As a key signaling molecule, it regulates virulence, biofilm formation, and the production of extracellular enzymes.[1][2] Its unique structure, featuring a cis double bond at the α-β position and a methyl branch near the terminus, presents specific challenges and considerations for its accurate identification and quantification.

This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are essential for researchers studying bacterial communication, developing anti-virulence therapies, and professionals in drug development targeting quorum-sensing pathways.

I. Quantitative Data Summary

Accurate quantification of this compound is crucial for understanding its biological role. Due to the limited availability of specific quantitative data for this exact compound, the following tables present typical performance characteristics for the GC-MS analysis of similar fatty acids, which can be used as a benchmark for method development and validation.

Table 1: Typical GC-MS Performance for Fatty Acid Methyl Esters (FAMEs)

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 1–30 µg/LDependent on matrix and instrumentation.[4] For high-sensitivity applications, LODs in the low femtomol range on-column have been reported for FAMEs.[5]
Limit of Quantitation (LOQ) 0.003–0.72 µg/L (for some FAMEs)Generally, LOQ is 3-5 times the LOD.[4]
Linearity (R²) ≥ 0.99Typically observed over a concentration range of 0.1 to 10 µg/mL.
Intra-day Precision (%RSD) < 15%Assessed by replicate analysis of quality control samples at different concentrations.
Inter-day Precision (%RSD) < 20%Assessed by analyzing quality control samples on different days.
Recovery (%) 80–120%Determined by spiking known amounts of analyte into the sample matrix.

Table 2: Expected GC-MS Parameters for Methyl cis-11-Methyl-2-dodecenoate

ParameterExpected ValueRationale/Reference
Molecular Weight (underivatized) 212.33 g/mol PubChem CID: 11469920.[6]
Molecular Weight (FAME derivative) 226.36 g/mol Addition of a methyl group (-CH₂) and loss of a proton.
Expected Retention Time 15 - 25 minDependent on the specific column and temperature program. Unsaturated and branched FAMEs have characteristic elution patterns.[7]
Key Mass Fragments (m/z) of FAME 74 (McLafferty rearrangement), M-29 (loss of ethyl), M-31 (loss of methoxy), M-43 (loss of propyl), 226 (Molecular Ion)Based on typical fragmentation of unsaturated and branched-chain FAMEs.[8] The presence of the double bond can influence fragmentation.

II. Experimental Protocols

A. Sample Preparation and Lipid Extraction

This protocol is designed for the extraction of total fatty acids from bacterial cell cultures.

  • Cell Harvesting : Centrifuge the bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Internal Standard Addition : Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline). Add a known amount of an appropriate internal standard, such as deuterated fatty acids or a fatty acid not present in the sample (e.g., heptadecanoic acid), to normalize for extraction efficiency and analytical variability.[9]

  • Lysis and Extraction :

    • Add 2 volumes of methanol (B129727) to the cell suspension to lyse the cells.

    • Acidify the mixture to a final concentration of 25 mM HCl.

    • Add 1 volume of a non-polar solvent like isooctane (B107328) or hexane (B92381).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase : Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new clean glass tube.

  • Re-extraction : Repeat the extraction of the aqueous phase with another volume of the non-polar solvent to maximize lipid recovery. Combine the organic phases.

  • Drying : Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, the extracted fatty acids must be converted to their methyl esters.

  • Reagent Preparation : Prepare a 14% (w/v) solution of Boron Trifluoride (BF₃) in methanol. Handle this reagent with extreme care in a fume hood as it is corrosive and toxic.

  • Esterification :

    • Add 2 mL of the BF₃-methanol solution to the dried lipid extract.

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

  • Extraction of FAMEs :

    • Cool the reaction tube to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane.

    • Vortex for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Final Sample Preparation :

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

    • The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

C. GC-MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • GC Column : A polar capillary column such as a DB-23 or a non-polar column like a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). The choice of column polarity will affect the elution order of unsaturated FAMEs.[10]

  • Injector : Split/splitless inlet, operated in splitless mode.

  • Injector Temperature : 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Scan Range : m/z 40-550.

  • Acquisition Mode : Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the target FAME and the internal standard.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest is_add Internal Standard Addition harvest->is_add lysis Lysis and Lipid Extraction is_add->lysis dry_down Solvent Evaporation lysis->dry_down esterification Esterification with BF3-Methanol dry_down->esterification Dried Lipid Extract fame_extraction FAME Extraction (Hexane) esterification->fame_extraction dry_fame Drying and Concentration fame_extraction->dry_fame gcms GC-MS Analysis dry_fame->gcms FAME Sample data_proc Data Processing (Quantification & Identification) gcms->data_proc

Caption: Experimental workflow for GC-MS analysis.

B. Xanthomonas Quorum Sensing Signaling Pathway

This compound is a key molecule in the Rpf/DSF quorum-sensing system of Xanthomonas campestris. The following diagram outlines this signaling pathway.

signaling_pathway cluster_cell Xanthomonas Cell RpfF RpfF (DSF Synthase) DSF_out DSF (cis-11-Methyl-2- dodecenoic acid) RpfF->DSF_out Synthesis RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Virulence Virulence Factor Expression & Biofilm Formation RpfG->Virulence Regulation DSF_in DSF DSF_out->DSF_in Diffusion into cell at high density DSF_in->RpfC Binding & Activation

Caption: DSF quorum-sensing pathway in Xanthomonas.

References

Application Notes and Protocols for the Extraction of cis-11-Methyl-2-dodecenoic Acid from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched-chain fatty acid that functions as a diffusible signal factor (DSF) in the quorum sensing systems of various bacteria, most notably the plant pathogen Xanthomonas campestris.[1] As a key signaling molecule, it regulates virulence, biofilm formation, and the production of extracellular enzymes.[2] Its role in microbial communication and pathogenesis makes it a target of interest for the development of novel anti-infective therapies. Accurate and efficient extraction and quantification of this compound from biological matrices are crucial for studying its physiological functions and for screening potential inhibitors of its signaling pathway.

These application notes provide detailed protocols for the extraction of this compound, primarily from bacterial cultures, which are its most well-characterized source. The principles and methods described can be adapted for other biological tissues with appropriate modifications.

Data Presentation: Quantitative Analysis

The concentration of this compound can vary depending on the bacterial strain, culture conditions, and growth phase. The following table summarizes representative quantitative data from studies on Xanthomonas campestris.

Bacterial StrainCulture MediumGrowth Phase/Time PointConcentration of this compound (µM)Reference
Xanthomonas campestris pv. campestris (ΔrpfC)XYS Medium36 hours post-inoculation3.58[3]
Xanthomonas campestris pv. campestris (ΔrpfC::pchAB)XYS Medium36 hours post-inoculation0.05[3]

Note: The ΔrpfC mutant of Xanthomonas campestris overproduces DSF, making it a suitable strain for extraction and purification. The addition of other genes, as in the ΔrpfC::pchAB strain, can significantly alter production levels.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture Supernatant

This protocol is adapted from methods developed for the extraction of DSF family signal molecules from Xanthomonas oryzae pv. oryzae and is applicable to other Xanthomonas species.

Materials:

  • Bacterial culture (e.g., Xanthomonas campestris)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Centrifuge and appropriate tubes

  • Glass vials

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium (e.g., NYG or XYS medium) to the desired growth phase (typically late exponential or early stationary phase for maximal DSF production).

  • Cell Removal: Pellet the bacterial cells by centrifugation at a speed sufficient to clear the supernatant (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Acidification: Adjust the pH of the supernatant to approximately 3.0-4.0 by adding concentrated HCl. This step is critical for protonating the carboxylic acid group, making it more soluble in the organic solvent.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The top layer is the organic phase containing the fatty acid.

    • Collect the top organic layer.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the pooled extract by adding anhydrous sodium sulfate and swirling until the solution is clear.

    • Decant the dried extract into a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Storage:

    • Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.

    • Transfer the reconstituted sample to a clean glass vial and store at -20°C until analysis.

Protocol 2: Extraction of this compound from Bacterial Cell Pellets

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in a small volume of methanol. The volume will depend on the size of the pellet.

  • Solvent Extraction:

    • Add chloroform and deionized water to the methanol-cell suspension in a ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and cell disruption.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Collection of Organic Phase: The lower layer is the chloroform phase containing the lipids, including this compound. Carefully collect this layer using a glass pipette or syringe.

  • Drying and Reconstitution:

    • Dry the collected chloroform phase under a gentle stream of nitrogen gas or using a speed vacuum.

    • Reconstitute the dried extract in a known volume of an appropriate solvent for analysis.

    • Store at -20°C.

Protocol 3: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For analysis by GC-MS, the carboxylic acid group of this compound must be derivatized to a more volatile ester, typically a methyl ester (FAME).

Materials:

  • Dried fatty acid extract

  • BF3/Methanol (14% Boron Trifluoride in Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • Methylation:

    • To the dried extract in a glass tube with a Teflon-lined cap, add 1 ml of hexane and 1 ml of 14% BF3/methanol reagent.

    • Flush the tube with nitrogen gas, seal tightly, and heat at 100°C for 1 hour.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 ml of saturated NaCl solution.

    • Vortex briefly. The fatty acid methyl esters will partition into the upper hexane layer.

  • Sample Preparation for GC-MS:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean GC vial.

    • The sample is now ready for injection into the GC-MS system.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Extraction from Culture Supernatant

G Workflow for Extraction from Supernatant cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Analysis Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify to pH 3-4 Supernatant->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE CollectOrganic Collect Organic Phase LLE->CollectOrganic Drying Dry with Na2SO4 CollectOrganic->Drying Evaporation Evaporate Solvent Drying->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Analysis UPLC-MS or GC-MS Reconstitution->Analysis

Caption: Workflow for the extraction of this compound.

Signaling Pathway of this compound (DSF) in Xanthomonas campestris

G DSF Signaling Pathway in Xanthomonas cluster_cell Xanthomonas Cell RpfF RpfF DSF_out DSF (cis-11-Methyl-2- dodecenoic acid) RpfF->DSF_out Synthesis RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Clp Clp (Transcriptional Regulator) RpfG->Clp De-repression Virulence Virulence Factors (Extracellular Enzymes, EPS) Clp->Virulence Activation Biofilm Biofilm Formation Clp->Biofilm Regulation DSF_in DSF DSF_out->DSF_in Diffusion/ High Cell Density DSF_in->RpfC Binding & Activation

Caption: DSF quorum sensing pathway in Xanthomonas campestris.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of cis-11-Methyl-2-dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched-chain unsaturated fatty acid that functions as a diffusible signal factor (DSF) in bacterial quorum sensing.[1][2][3] This signaling molecule plays a crucial role in regulating virulence, biofilm formation, and antibiotic resistance in various bacterial pathogens.[1][3] Accurate and sensitive detection of this compound is therefore critical for research in microbiology, drug development, and clinical diagnostics.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices.[4] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful analytical tool for the identification and quantification of trace-level compounds like this compound.

These application notes provide a comprehensive protocol for the collection of volatile this compound from bacterial cultures using headspace SPME followed by GC-MS analysis. Due to the low volatility and polar nature of free fatty acids, a crucial derivatization step to form the more volatile Fatty Acid Methyl Ester (FAME) is included.

Signaling Pathway of this compound in DSF Quorum Sensing

The Diffusible Signal Factor (DSF) quorum-sensing system, where this compound is a key signaling molecule, is well-characterized in bacteria like Xanthomonas campestris. The pathway involves the synthesis of the DSF molecule, its detection by a sensor kinase, and a subsequent signal transduction cascade that regulates gene expression.

DSF_Signaling_Pathway DSF Quorum Sensing Pathway cluster_synthesis DSF Synthesis cluster_detection Signal Perception cluster_transduction Signal Transduction Fatty_Acid_Precursors Fatty Acid Precursors RpfF RpfF (Synthase) Fatty_Acid_Precursors->RpfF Biosynthesis DSF This compound (DSF) RpfF->DSF DSF_ext DSF->DSF_ext Diffusion RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Cascade DSF_ext->RpfC Binds to Sensor Domain c_di_GMP Cyclic di-GMP RpfG->c_di_GMP Degradation Virulence_Factors Virulence Factors (e.g., enzymes, EPS) c_di_GMP->Virulence_Factors Regulation Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation Regulation

Caption: DSF Quorum Sensing Pathway.

Experimental Workflow

The overall experimental workflow for the SPME-based volatile collection and analysis of this compound involves sample preparation, derivatization, headspace SPME, and GC-MS analysis.

Experimental_Workflow SPME-GC-MS Workflow for this compound Sample_Prep 1. Sample Preparation (Bacterial Culture Supernatant) Derivatization 2. Derivatization (Conversion to FAME) Sample_Prep->Derivatization Acidification HS_SPME 3. Headspace SPME (Volatile Collection) Derivatization->HS_SPME Transfer to Headspace Vial GC_MS_Analysis 4. GC-MS Analysis (Separation and Detection) HS_SPME->GC_MS_Analysis Thermal Desorption Data_Processing 5. Data Processing (Quantification and Identification) GC_MS_Analysis->Data_Processing

Caption: SPME-GC-MS Experimental Workflow.

Quantitative Data

The following table summarizes the typical quantitative performance of a headspace SPME-GC-MS/MS method for the analysis of fatty acid methyl esters (FAMEs), including those structurally similar to the methyl ester of this compound. The data is adapted from a study on the analysis of FAMEs in aqueous matrices.

Analyte (FAME)Method Detection Limit (MDL) in Ultrapure Water (µg/L)Recovery in Wastewater (%)
Dodecanoic acid, methyl ester (C12:0)0.0195 ± 5
Tetradecanoic acid, methyl ester (C14:0)0.0298 ± 4
cis-9-Hexadecenoic acid, methyl ester (C16:1)0.03102 ± 6
Hexadecanoic acid, methyl ester (C16:0)0.0597 ± 5
cis-9-Octadecenoic acid, methyl ester (C18:1)0.04105 ± 7
Octadecanoic acid, methyl ester (C18:0)0.0699 ± 6

Note: The provided data is for linear and monounsaturated FAMEs and serves as a reference. Method performance for this compound methyl ester should be validated specifically.

Experimental Protocols

Derivatization of this compound to its Methyl Ester (FAME)

Objective: To convert the non-volatile this compound into its more volatile methyl ester for GC-MS analysis. This protocol is based on the Boron Trifluoride-Methanol (BF3-Methanol) method.

Materials:

  • Bacterial culture supernatant or a standard solution of this compound.

  • BF3-Methanol solution (12-14% w/v).

  • Hexane (B92381) (GC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na2SO4).

  • Screw-cap glass tubes with PTFE-lined caps.

  • Vortex mixer.

  • Heating block or water bath.

  • Centrifuge.

Procedure:

  • Transfer 1 mL of the bacterial culture supernatant into a screw-cap glass tube.

  • Acidify the sample to pH ~2 with a suitable acid (e.g., HCl).

  • Add 2 mL of BF3-Methanol solution to the tube.

  • Cap the tube tightly and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The hexane extract containing the FAME is now ready for SPME-GC-MS analysis.

Headspace SPME of this compound Methyl Ester

Objective: To extract and concentrate the volatile this compound methyl ester from the headspace of the sample for introduction into the GC-MS.

Materials:

  • Derivatized sample extract in hexane.

  • 20 mL headspace vials with PTFE/silicone septa.

  • SPME fiber assembly (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

  • SPME holder.

  • Heating block with an agitator.

Procedure:

  • Transfer a 10 mL aliquot of the derivatized hexane extract into a 20 mL headspace vial and seal it immediately.

  • Place the vial in a heating block and allow it to equilibrate at 60°C for 10 minutes with agitation.

  • Manually or automatically insert the SPME fiber through the vial septum and expose it to the headspace for 30 minutes at 60°C with continued agitation.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

Objective: To separate, identify, and quantify the this compound methyl ester.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 5 minutes.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Disclaimer

These protocols and application notes are intended for research purposes only and should be used by trained personnel. The experimental conditions provided are examples and may require optimization for specific sample matrices and instrumentation. Always adhere to laboratory safety guidelines and handle all chemicals with appropriate care.

References

Application Notes and Protocols for Electroantennography (EAG) Studies Using cis-11-Methyl-2-dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1][2] This document provides detailed application notes and protocols for the use of cis-11-Methyl-2-dodecenoic acid in EAG studies. While this compound is known as a quorum sensing molecule in bacteria, its potential role as a semiochemical in insects is an emerging area of research. These protocols are designed to provide a robust framework for investigating the antennal responses of various insect species to this compound.

This compound is a medium-chain fatty acid. In bacteria, it acts as a diffusible signal factor (DSF) involved in regulating virulence and biofilm formation.[3][4] Its structural similarity to known insect pheromones, which are often fatty acid derivatives[5], suggests it may elicit olfactory responses in insects. EAG can be employed to screen for such activity, providing a sensitive and selective bioassay.[2][6]

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of EAG results. The following table illustrates a recommended format for summarizing dose-response data obtained from EAG experiments.

Table 1: Hypothetical Dose-Response of an Insect Species to this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0.0010.150.0310
0.010.450.0830
0.11.200.1580
11.500.20100
101.480.1898.7
Control (Solvent)0.050.013.3

Experimental Protocols

This section outlines the detailed methodologies for conducting EAG experiments with this compound.

Materials and Reagents
  • Insect Subjects: Healthy, adult insects of the target species (e.g., moths, beetles). Age and mating status should be controlled and recorded.[2]

  • This compound: High purity standard (>95%).

  • Solvent: Hexane or paraffin (B1166041) oil (redistilled).

  • Saline Solution: For insect Ringer's solution (e.g., 7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl2 in 1 L distilled water). The exact composition may need to be optimized for the specific insect species.

  • Electrodes: Silver/silver chloride (Ag/AgCl) electrodes.

  • Micropipettes: Glass capillaries pulled to a fine tip.

  • EAG System: Comprising a probe, amplifier, and data acquisition software.

  • Stimulus Delivery System: A device to deliver controlled puffs of air over the antennal preparation.

Preparation of Test Solutions
  • Prepare a stock solution of this compound at a concentration of 10 µg/µL in the chosen solvent.

  • Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response testing (e.g., 1, 0.1, 0.01, 0.001 µg/µL).

  • Prepare a control solution containing only the solvent.

  • Apply a known volume (e.g., 10 µL) of each solution onto a filter paper strip and allow the solvent to evaporate for approximately 30-60 seconds before use.

Antennal Preparation
  • Immobilize the insect, for example, by placing it in a pipette tip with the head protruding.[2]

  • Excise one antenna from the head using fine microscissors.[1]

  • Cut off a small portion of the distal tip of the antenna to ensure good electrical contact.[1]

  • Mount the antenna between the two electrodes using conductive gel or by inserting the base and the tip into saline-filled micropipettes connected to the Ag/AgCl electrodes.[1][7]

EAG Recording
  • Position the antennal preparation in a continuous, purified air stream to stabilize the baseline.

  • Place the filter paper with the test compound into the stimulus delivery system.

  • Deliver a puff of air (e.g., 1-2 seconds) carrying the volatilized compound over the antenna.[2]

  • Record the resulting depolarization of the antennal signal using the EAG software.

  • Allow sufficient time between stimulations (e.g., 1 minute) for the antenna to recover.[2]

  • Present the different concentrations in a randomized order to avoid adaptation effects.

  • Use a solvent blank as a control at the beginning and end of each recording session to ensure the preparation is not responding to the solvent alone.

Data Analysis
  • Measure the amplitude of the negative voltage deflection for each stimulus.

  • Subtract the average response to the solvent control from the responses to the test compounds.

  • To allow for comparison between different preparations, normalize the responses by expressing them as a percentage of the response to a standard reference compound or the highest concentration of the test compound.[1]

  • Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an EAG experiment.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Solutions B Excise and Mount Antenna C Position Antenna in Airflow B->C D Deliver Stimulus C->D E Record EAG Signal D->E F Measure Response Amplitude E->F G Normalize Data F->G H Generate Dose-Response Curve G->H

EAG Experimental Workflow.
Hypothetical Signaling Pathway

Should this compound be found to elicit an EAG response, further studies could investigate the underlying signaling pathway. The following diagram illustrates a generalized olfactory signaling cascade in insects.

Olfactory_Signaling cluster_membrane Dendritic Membrane cluster_neuron Olfactory Receptor Neuron P This compound OR Odorant Receptor (OR) P->OR Binding G G-protein OR->G Activation Orco Odorant Receptor Co-receptor (Orco) Orco->G AC Adenylate Cyclase G->AC Activation cAMP cAMP AC->cAMP Production IonChannel Ion Channel cAMP->IonChannel Gating Depolarization Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

Generalized Insect Olfactory Signaling Pathway.

References

Application Notes and Protocols: A Review of cis-11-Methyl-2-dodecenoic Acid and Pheromone-Based Pest Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Extensive literature review indicates that cis-11-Methyl-2-dodecenoic acid is not utilized in field applications for pest monitoring. This compound is primarily recognized as a diffusible signal factor (DSF) involved in quorum sensing, a form of cell-to-cell communication in bacteria and fungi.[1][2][3][4]

This document, therefore, provides detailed application notes on the established biological function of this compound. Additionally, to address the apparent interest in stored-product pest monitoring, this report includes comprehensive protocols and data for the established pheromones used in the surveillance of Trogoderma species, a common group of stored-product pests.

Part 1: this compound as a Diffusible Signal Factor

Application Notes

Compound: this compound (also known as a Diffusible Signal Factor or DSF) is a fatty acid that functions as a signaling molecule in the communication systems of various microbes.[1][2] It plays a critical role in regulating virulence, biofilm formation, and dispersal in pathogenic bacteria such as Xanthomonas campestris.[3][4]

Mechanism of Action: In a DSF bioassay, this compound has been shown to be a potent inducer of a DSF biosensor at a minimum concentration of approximately 0.5 µM.[1] This concentration is significantly lower than that required for its conformational isomer (trans-Δ²-11-methyl-dodecenoic acid) and the corresponding saturated fatty acid, highlighting its specificity and potency as a signaling molecule.[2]

Applications in Research: Due to its role in microbial communication and virulence, this compound is a valuable tool for researchers in microbiology, drug development, and biochemistry. It is used to study:

  • Quorum Sensing: Understanding the mechanisms of bacterial cell-to-cell communication.[4]

  • Biofilm Formation and Dispersal: Investigating how bacteria form and break down biofilms, which are critical in many infections and industrial biofouling.[3]

  • Virulence Factor Regulation: Studying how pathogenic bacteria control the expression of genes related to disease.

  • Development of Anti-virulence Drugs: Targeting DSF signaling pathways is a promising strategy for developing new antimicrobial therapies that disarm pathogens without killing them, potentially reducing the development of antibiotic resistance.

Data Presentation: Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₄O₂[5]
Molecular Weight 212.33 g/mol [5]
CAS Number 677354-23-3[1]
Biological Role Diffusible Signal Factor (DSF)[1][3]
Effective Concentration ~0.5 µM in DSF bioassay[2]
Primary Research Area Microbial Quorum Sensing[4]

Signaling Pathway Visualization

Conceptual Diagram of DSF-Mediated Quorum Sensing cluster_bacterium Bacterial Cell DSF_synthesis DSF Synthesis (e.g., by RpfF) DSF_export DSF Export DSF_synthesis->DSF_export DSF_molecule cis-11-Methyl-2- dodecenoic acid (DSF) DSF_export->DSF_molecule Diffusion Sensor_kinase Sensor Kinase (e.g., RpfC) Response_regulator Response Regulator (e.g., RpfG) Sensor_kinase->Response_regulator Phosphorylation Cascade Virulence_genes Virulence & Biofilm Gene Regulation Response_regulator->Virulence_genes Signal Transduction DSF_molecule->Sensor_kinase Binding at high cell density

Caption: Role of this compound in quorum sensing.

Part 2: Pheromone-Based Monitoring of Trogoderma Species

Application Notes

Background: The khapra beetle, Trogoderma granarium, and related species are significant pests of stored agricultural products.[6] Monitoring and early detection are crucial for effective integrated pest management (IPM) to prevent widespread infestations. Pheromone-baited traps are a primary tool for this purpose.

Active Pheromone Components: Field research has identified the sex pheromone of T. granarium as a two-component blend of (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal.[6] The (Z) isomer is the major component and is also an attractant for other Trogoderma species.[6] Commercially available lures for monitoring Trogoderma species typically contain these two isomers.[6]

Use in Integrated Pest Management (IPM): Pheromone traps are used to:

  • Detect Presence: Identify the introduction of Trogoderma species in high-risk areas like ports, warehouses, and food processing facilities.

  • Monitor Population Dynamics: Track the seasonal abundance and distribution of pest populations to determine the optimal timing for control measures.

  • Evaluate Control Efficacy: Assess the effectiveness of pest control interventions by monitoring changes in trap captures.

Data Presentation: Pheromone Blend for Trogoderma granarium

Pheromone ComponentIsomerRatio in Blend
14-methyl-8-hexadecenal(Z)92%
14-methyl-8-hexadecenal(E)8%
(Data from Cross et al., 1976, as cited in literature)[6]
Experimental Protocols

Protocol 1: Preparation and Deployment of Trogoderma Pheromone Traps

Objective: To monitor for the presence and abundance of Trogoderma species in a stored product facility.

Materials:

  • Commercially available dome or wall-mounted traps (e.g., Storgard® dome traps).[6]

  • Rubber septum pheromone lures containing the (Z)- and (E)-isomers of 14-methyl-8-hexadecenal.[7]

  • Kairomone attractant (e.g., wheat germ oil) to attract larvae.[7]

  • Gloves.

  • Field data sheets or a mobile data collection device.

  • Stakes or adhesive for trap placement.

Procedure:

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions.

  • Lure Placement: Wearing clean gloves to avoid contamination, place one pheromone lure and the kairomone attractant inside each trap.

  • Trap Placement:

    • Place traps in areas where stored products are located, paying attention to corners, walls, and areas with potential for insect harborage.

    • For floor-crawling species like Trogoderma, dome traps should be placed on the floor, approximately 10 cm from walls.[7] Wall-mounted traps should be placed on vertical surfaces.

    • Space traps at a distance of 15-20 meters to prevent interference between them.

  • Trap Deployment: Install traps before the anticipated period of insect activity. In temperate regions, this is typically from mid-May to mid-September.

Protocol 2: Data Collection and Lure Maintenance

Objective: To systematically collect trapping data and maintain the efficacy of the monitoring program.

Procedure:

  • Data Collection:

    • Inspect traps weekly or bi-weekly.

    • Record the number of target pests captured in each trap on the data sheet.

    • Remove and dispose of captured insects away from the trapping area.

  • Lure Replacement: Replace the pheromone lures every 4-6 weeks, or as recommended by the manufacturer, to ensure a consistent release of the attractant.

  • Data Analysis:

    • Calculate the average number of insects captured per trap for each monitoring date.

    • Plot the average trap captures over time to visualize the population dynamics of the pest. This data can be used to establish action thresholds for implementing control measures.

Experimental Workflow Visualization

Workflow for Pheromone-Based Pest Monitoring cluster_planning Planning & Preparation cluster_deployment Field Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Action Select_traps Select Trap Type (Dome or Wall-mount) Procure_lures Procure Pheromone & Kairomone Lures Select_traps->Procure_lures Assemble_traps Assemble Traps & Place Lures Procure_lures->Assemble_traps Install_traps Install Traps in Monitoring Area Assemble_traps->Install_traps Inspect_traps Weekly/Bi-weekly Trap Inspection Install_traps->Inspect_traps Record_captures Record Number of Captured Pests Inspect_traps->Record_captures Replace_lures Replace Lures every 4-6 Weeks Record_captures->Replace_lures Analyze_data Analyze Trap Capture Trends Record_captures->Analyze_data Replace_lures->Inspect_traps Continue Monitoring Decision_making Decision on Control Measures Analyze_data->Decision_making

Caption: Experimental workflow for Trogoderma monitoring.

References

Application Notes: Formulation of cis-11-Methyl-2-dodecenoic Acid for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Methyl-2-dodecenoic acid is a branched-chain, medium-chain fatty acid identified as a diffusible signal factor (DSF) involved in quorum sensing (QS) in various microbial species.[1][2][3] As a QS signal, it plays a crucial role in regulating virulence, biofilm formation, and other collective behaviors in pathogens.[2][4] The ability to deliver this molecule in a controlled and sustained manner could open new therapeutic avenues, such as localized anti-biofilm treatments or modulation of microbial communities.

This document provides a detailed protocol for the formulation of this compound into Solid Lipid Nanoparticles (SLNs) for controlled release applications. SLNs are a promising drug delivery system for lipophilic molecules, offering advantages like improved stability, controlled release kinetics, and the potential for targeted delivery.[5][6]

Principle of the Formulation: Solid Lipid Nanoparticles (SLNs)

The proposed formulation encapsulates this compound within a solid lipid matrix. The SLNs are prepared using a high-shear homogenization and ultrasonication method. The fatty acid is dissolved in a molten lipid core, which is then dispersed in an aqueous surfactant solution to form a hot oil-in-water nanoemulsion. Subsequent cooling solidifies the lipid, entrapping the fatty acid within the nanoparticle structure. The surfactant stabilizes the particles and prevents aggregation.

Potential Signaling Pathway Modulation

Fatty acids are known to act as signaling molecules that can modulate various intracellular pathways. While the specific pathways for this compound are a subject of ongoing research, related fatty acids have been shown to interact with Toll-like receptors (TLRs), G-protein-coupled receptors (GPCRs), and modulate downstream cascades involving NF-κB and MAPK, which are critical in inflammatory responses.[7][8][9][10]

FattyAcidSignaling cluster_nucleus Nucleus TLR2_4 TLR2/4 MyD88 MyD88 TLR2_4->MyD88 Recruitment GPCR GPCR (e.g., FFAR2/3) G_Protein G-Protein GPCR->G_Protein MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB MyD88->NFkB Gene Gene Transcription MAPK->Gene NFkB->Gene PLC PLC G_Protein->PLC PKC PKC PLC->PKC PKC->Gene Modulation FA Fatty Acid (e.g., cis-11-Methyl- 2-dodecenoic acid) FA->TLR2_4 FA->GPCR

Caption: Generalized signaling pathways modulated by fatty acids.

Experimental Protocols

The following sections detail the protocols for formulating and characterizing this compound-loaded SLNs.

Protocol: SLN Formulation

This protocol describes the preparation of a 100 mL batch of SLNs.

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (GMS) or a similar fatty acid like stearic acid.[11][12]

  • Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188

  • Co-surfactant (optional): Soy lecithin

  • Purified, deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

  • Beakers and graduated cylinders

Procedure:

  • Prepare Aqueous Phase: Dissolve the surfactant (e.g., 2.0 g Polysorbate 80) in 90 mL of deionized water. Heat the solution to 75°C (approximately 5-10°C above the melting point of the lipid) while stirring.

  • Prepare Lipid Phase: In a separate beaker, melt the solid lipid (e.g., 5.0 g GMS). Once molten, add this compound (e.g., 0.5 g) and the co-surfactant (if used) to the molten lipid. Maintain the temperature at 75°C and stir until a clear, homogenous lipid phase is obtained.

  • Form Hot Emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 10,000 rpm) for 10 minutes. This will form a coarse, hot oil-in-water emulsion.

  • Reduce Particle Size: Immediately subject the hot emulsion to high-energy probe sonication for 15 minutes (e.g., 70% amplitude, 5 sec on/off cycles) to reduce the droplet size to the nanometer range. Maintain the temperature at 75°C during this step.

  • Nanoparticle Solidification: Transfer the resulting hot nanoemulsion to an ice bath and stir gently for 30 minutes to allow the lipid to solidify and form the SLNs.

  • Final Volume Adjustment: Adjust the final volume to 100 mL with deionized water.

  • Storage: Store the SLN dispersion at 4°C for further characterization.

Protocol: Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.

Procedure:

  • Dilute 100 µL of the SLN dispersion with 900 µL of deionized water.

  • Vortex briefly to ensure homogeneity.

  • Transfer the sample to a disposable cuvette.

  • Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: This protocol determines the amount of this compound successfully entrapped within the SLNs. It involves separating the free, unencapsulated drug from the SLNs and quantifying both.

Procedure:

  • Separate Free Drug: Place 1 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO). Centrifuge at 5,000 x g for 20 minutes. The filtrate will contain the unencapsulated (free) drug.

  • Quantify Free Drug: Analyze the amount of this compound in the filtrate using a suitable validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.

  • Calculate EE and DL: Use the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100

Protocol: In Vitro Drug Release Study

Principle: A dialysis bag method is used to assess the release profile of this compound from the SLNs over time in a simulated physiological buffer.[13][14]

Procedure:

  • Prepare Dialysis Setup: Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.

  • Load Sample: Pipette 2 mL of the SLN dispersion into the dialysis bag and securely seal both ends.

  • Set Up Release Medium: Place the sealed dialysis bag into a beaker containing 200 mL of release medium (e.g., Phosphate Buffered Saline, pH 7.4, containing 0.5% Tween® 80 to ensure sink conditions). Place the beaker in a shaking water bath maintained at 37°C with a constant agitation of 100 rpm.

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

  • Maintain Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium.

  • Quantify Released Drug: Analyze the drug concentration in the collected samples using a validated analytical method (GC-MS or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

Data Presentation: Example Characterization Data

The following tables present hypothetical data for the characterization of three different SLN formulations (F1-F3) prepared with varying lipid-to-drug ratios.

Table 1: Physicochemical Characterization of SLN Formulations

Formulation Code Lipid:Drug Ratio Particle Size (d.nm) ± SD Polydispersity Index (PDI) ± SD Zeta Potential (mV) ± SD
F1 10:1 185.4 ± 4.2 0.21 ± 0.02 -25.7 ± 1.5
F2 15:1 192.1 ± 5.1 0.19 ± 0.03 -28.3 ± 1.1

| F3 | 20:1 | 210.8 ± 6.5 | 0.24 ± 0.02 | -26.5 ± 1.8 |

Table 2: Encapsulation Efficiency and Drug Loading of SLN Formulations

Formulation Code Lipid:Drug Ratio Encapsulation Efficiency (%) ± SD Drug Loading (%) ± SD
F1 10:1 85.6 ± 3.1 7.8 ± 0.4
F2 15:1 91.2 ± 2.5 5.7 ± 0.2

| F3 | 20:1 | 93.5 ± 2.8 | 4.5 ± 0.3 |

Experimental Workflow Visualization

The entire process from formulation to final characterization can be visualized as follows.

Workflow prep Phase Preparation (Aqueous & Lipid) homogenize High-Shear Homogenization prep->homogenize sonicate Probe Sonication homogenize->sonicate cool Cooling & Solidification sonicate->cool sln Final SLN Dispersion cool->sln char_size Particle Size & Zeta Potential Analysis sln->char_size char_ee Encapsulation Efficiency (EE) sln->char_ee char_release In Vitro Release Study sln->char_release data Data Analysis & Interpretation char_size->data char_ee->data char_release->data

Caption: Workflow for SLN formulation and characterization.

Conclusion

This document provides a comprehensive set of protocols for the formulation and characterization of this compound-loaded Solid Lipid Nanoparticles. The described methodologies offer a robust framework for developing a controlled release system for this biologically active fatty acid. Researchers can adapt the lipid type, surfactant concentration, and lipid-to-drug ratio to optimize the formulation for specific applications, such as enhancing stability, achieving a desired release profile, or improving therapeutic efficacy. Further in vivo studies would be required to validate the performance of the formulation.

References

Application Notes and Protocols for Behavioral Bioassays with cis-11-Methyl-2-dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a fatty acid molecule that functions as a diffusible signal factor (DSF).[1][2] In the realm of microbiology, it is a key mediator of quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordination leads to changes in microbial behavior, most notably in biofilm formation and motility, which are critical factors in bacterial virulence and pathogenesis.[1][2]

These application notes provide detailed protocols for conducting behavioral bioassays with this compound, focusing on its effects on bacterial populations. The methodologies described are essential for researchers in microbiology, infectious disease, and drug development who are investigating anti-biofilm strategies and the modulation of bacterial virulence.

Data Presentation

The following tables summarize quantitative data from studies on DSF family molecules, providing a reference for expected outcomes in behavioral bioassays.

Table 1: Effect of DSF Family Molecules on Biofilm Formation

OrganismCompoundConcentrationEffect on Biofilm FormationReference
Pseudomonas aeruginosacis-2-dodecenoic acid (BDSF)0.05 mM10.2% reduction[3]
0.1 mM20.2% reduction[3]
0.25 mM27.9% reduction[3]
0.5 mM44.0% reduction[3]
Staphylococcus aureus (MRSA)cis-2-decenoic acid (cis-DA)734 µMPrevention of biofilm formation[4]
Escherichia coli & Klebsiella pneumoniaecis-2-decenoic acid (cis-DA)310 nMPrevention of biofilm formation[4]

Table 2: Effect of DSF Family Molecules on Bacterial Growth and Virulence

OrganismCompoundConcentrationEffectReference
Staphylococcus aureus (MRSA)cis-2-decenoic acid (cis-DA)2.94 mMInhibition of bacterial growth[4]
Pseudomonas aeruginosacis-2-dodecenoic acid (BDSF)0.5 mM50% reduction in pyocyanin (B1662382) production[3]

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay

This protocol details a method to quantify the effect of this compound on biofilm formation using a crystal violet staining assay in a 96-well plate format.[5]

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% crystal violet solution

  • 30% acetic acid solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh growth medium.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations.

  • Assay Setup:

    • Add 100 µL of the bacterial inoculum to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a positive control (bacteria with medium and solvent) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for 24-48 hours without shaking.

  • Quantification of Biofilm:

    • Carefully discard the planktonic cells by inverting the plate.

    • Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

    • Air-dry the plate for 45 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 550 nm using a microplate reader.

Protocol 2: Bacterial Motility Assay (Swarming)

This protocol describes a method to assess the effect of this compound on bacterial swarming motility on a semi-solid agar (B569324) surface.

Materials:

  • This compound

  • Bacterial strain of interest

  • Swarm agar plates (e.g., Luria-Bertani broth with 0.5% agar)

  • Sterile toothpicks or inoculation needles

Procedure:

  • Preparation of Swarm Plates:

    • Prepare swarm agar medium and add this compound to the desired final concentration before pouring the plates.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Dry the plates in a laminar flow hood for 20-30 minutes before use.

  • Inoculation:

    • Grow the bacterial strain to the mid-logarithmic phase in liquid medium.

    • Using a sterile toothpick, gently touch the center of the swarm agar plate with the bacterial culture.

  • Incubation and Observation:

    • Incubate the plates at the optimal temperature.

    • Observe and measure the diameter of the swarming zone at regular intervals (e.g., every 8 hours for 24-48 hours).

    • Compare the swarming motility in the presence and absence of this compound.

Visualizations

Signaling_Pathway DSF This compound Receptor Sensor Kinase (RpfC) DSF->Receptor Binds to Regulator Response Regulator (RpfG) Receptor->Regulator Phosphorylates Downstream Downstream Gene Expression (e.g., virulence factors, biofilm matrix components) Regulator->Downstream Regulates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture Preparation Inoculation Inoculation & Incubation Culture->Inoculation Compound Compound Dilution Compound->Inoculation Staining Staining & Washing Inoculation->Staining Measurement Absorbance Measurement Staining->Measurement Data Data Analysis Measurement->Data

Caption: Workflow for the biofilm formation inhibition assay.

References

Application Notes and Protocols for cis-11-Methyl-2-dodecenoic Acid as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a bacterial signaling molecule belonging to the diffusible signal factor (DSF) family of quorum sensing molecules. It plays a crucial role in regulating virulence, biofilm formation, and interspecies communication in various pathogenic bacteria, most notably Xanthomonas campestris. As a research standard, it is an invaluable tool for studying microbial communication, identifying novel antimicrobial targets, and developing anti-biofilm strategies.

These application notes provide an overview of the properties, biological activity, and experimental protocols for the use of this compound in a research setting.

Product Information

Chemical and Physical Properties
PropertyValue
Chemical Name (2Z)-11-Methyl-2-dodecenoic acid
Common Name This compound, DSF
CAS Number 677354-23-3
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in ethanol (B145695), methanol, DMSO, and DMF
Recommended Storage

For long-term storage, it is recommended to store this compound at -20°C as a solution in an appropriate solvent or as a neat oil. Repeated freeze-thaw cycles should be avoided.

Biological Activity and Applications

This compound is a key signaling molecule in the DSF quorum sensing system of Xanthomonas campestris. Its primary functions include:

  • Regulation of Virulence Factors: It controls the expression of various virulence factors, including extracellular enzymes and exopolysaccharides (EPS).

  • Biofilm Formation and Dispersal: It plays a critical role in the regulation of biofilm development and dispersal.

  • Interspecies Communication: It can influence the behavior of other bacterial species in mixed microbial communities.

Primary research applications include:

  • Studying the mechanisms of bacterial quorum sensing.

  • Investigating the regulation of virulence and biofilm formation.

  • Screening for inhibitors of DSF signaling as potential antimicrobial agents.

  • Elucidating the role of interspecies communication in microbial ecology.

Quantitative Data

The following tables summarize quantitative data regarding the biological activity of this compound.

Table 1: Effective Concentrations for Inhibition of Xanthomonas campestris pv. campestris (Xcc) Proliferation[1]
ConcentrationInhibition of Xcc Proliferation
1 µMSignificant inhibition
2 µMSignificant inhibition
5 µMSignificant inhibition
Table 2: Restoration of Extracellular Polysaccharide (EPS) Production in a DSF-deficient Xanthomonas campestris Mutant (ΔrpfF)[2]
ConcentrationEPS Production Restoration
5 µMRestoration of EPS production to wild-type levels

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is adapted from methods used for similar fatty acid signaling molecules and can be used to assess the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound stock solution (e.g., 10 mM in ethanol)

  • Bacterial strain of interest (e.g., Xanthomonas campestris)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring absorbance at 595 nm

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

  • Prepare Test Concentrations: Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a solvent control (medium with the same concentration of ethanol as the highest test concentration) and a no-treatment control.

  • Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

  • Add Test Compound: Add 100 µL of the prepared this compound dilutions or controls to the corresponding wells.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.

  • Staining:

    • Carefully remove the planktonic cells and medium from each well by aspiration.

    • Gently wash the wells twice with 200 µL of PBS.

    • Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

    • Measure the absorbance at 595 nm using a plate reader.

  • Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Protocol 2: DSF Bioassay using a Xanthomonas campestris Reporter Strain

This bioassay utilizes a DSF-deficient mutant of Xanthomonas campestris containing a reporter gene (e.g., gfp or gus) under the control of a DSF-inducible promoter to quantify the activity of this compound.

Materials:

  • This compound stock solution

  • Xanthomonas campestris DSF biosensor strain (e.g., a rpfF mutant with a PengX-gfp reporter plasmid)

  • Appropriate growth medium

  • Fluorometer or spectrophotometer for reporter gene quantification

Procedure:

  • Prepare Reporter Strain Culture: Grow an overnight culture of the Xanthomonas campestris biosensor strain.

  • Prepare Assay Plate: In a 96-well plate, add a defined volume of the reporter strain culture to each well.

  • Add Test Compound: Add serial dilutions of this compound to the wells. Include appropriate controls.

  • Incubation: Incubate the plate under suitable conditions for a defined period to allow for reporter gene expression.

  • Quantify Reporter Activity: Measure the fluorescence (for GFP) or absorbance (for GUS) using a plate reader.

  • Analysis: Correlate the reporter gene activity to the concentration of this compound to determine its specific activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the DSF signaling pathway in Xanthomonas campestris and a general experimental workflow for studying the effects of this compound.

dsf_signaling_pathway cluster_cell Xanthomonas campestris RpfF RpfF (DSF Synthase) DSF_in cis-11-Methyl-2- dodecenoic acid (DSF) RpfF->DSF_in Synthesis RpfC RpfC (Sensor Kinase) DSF_in->RpfC Binding DSF_out Extracellular DSF DSF_in->DSF_out Diffusion RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Cascade Virulence Virulence Factor Expression RpfG->Virulence Regulation Biofilm Biofilm Formation RpfG->Biofilm Regulation DSF_out->RpfC

Caption: DSF signaling pathway in Xanthomonas campestris.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare cis-11-Methyl-2- dodecenoic acid dilutions Biofilm_Assay Biofilm Inhibition/ Dispersal Assay Prep_Compound->Biofilm_Assay Virulence_Assay Virulence Factor Expression Assay Prep_Compound->Virulence_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Prep_Compound->Gene_Expression Prep_Culture Prepare bacterial culture inoculum Prep_Culture->Biofilm_Assay Prep_Culture->Virulence_Assay Prep_Culture->Gene_Expression Quantification Quantify Biofilm/Virulence Factor/Gene Expression Biofilm_Assay->Quantification Virulence_Assay->Quantification Gene_Expression->Quantification Dose_Response Generate Dose-Response Curves Quantification->Dose_Response Conclusion Draw Conclusions Dose_Response->Conclusion

Caption: General experimental workflow for studying this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-11-Methyl-2-dodecenoic acid. The information is tailored to address common challenges and improve reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Wittig reaction is a widely used and effective method for the stereoselective synthesis of cis-alkenes, including this compound.[1][2][3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form the desired alkene.[1][2]

Q2: How can I maximize the yield of the cis-isomer and minimize the formation of the trans-isomer?

A2: To favor the formation of the cis-alkene, it is crucial to use non-stabilized or semi-stabilized ylides under salt-free conditions. The choice of solvent and base is also critical. Aprotic solvents like tetrahydrofuran (B95107) (THF) and strong, non-lithium bases such as potassium t-butoxide are often employed at low temperatures to enhance cis-selectivity.[1]

Q3: What are the key starting materials for the Wittig synthesis of this compound?

A3: The synthesis typically involves the reaction of a phosphonium (B103445) salt, such as (10-carboxydecyl)triphenylphosphonium bromide, with a suitable aldehyde, in this case, isobutyraldehyde (B47883) (2-methylpropanal). The phosphonium salt is converted to the ylide in situ using a strong base.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective technique to monitor the disappearance of the starting aldehyde and the formation of the product. Staining with a suitable agent, such as potassium permanganate, can help visualize the newly formed double bond of the alkene product.

Q5: What is the typical work-up procedure for a Wittig reaction?

A5: The work-up procedure usually involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction of the product into an organic solvent like diethyl ether or ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete ylide formation. 2. Deactivated aldehyde. 3. Steric hindrance. 4. Low reaction temperature.1. Ensure the phosphonium salt is dry and the base is fresh and of high purity. Consider using a stronger base or a different solvent system. 2. Use freshly distilled or purified aldehyde. Aldehydes can oxidize or polymerize upon storage. 3. For sterically hindered substrates, consider a modified Wittig-type reaction like the Horner-Wadsworth-Emmons reaction. 4. While low temperatures favor cis-selectivity, the reaction may proceed slowly. Gradually warm the reaction to room temperature and monitor by TLC.
Low cis:trans Isomer Ratio 1. Use of a stabilized ylide. 2. Presence of lithium salts. 3. High reaction temperature. 4. Equilibration of the betaine (B1666868) intermediate.1. Use a non-stabilized ylide. For this synthesis, the ylide derived from (10-carboxydecyl)triphenylphosphonium bromide is appropriate. 2. Avoid lithium-based strong bases (e.g., n-BuLi) if high cis-selectivity is desired. Use potassium or sodium bases instead. 3. Maintain a low reaction temperature (e.g., -78 °C to -50 °C) during ylide formation and aldehyde addition.[1] 4. Use of polar aprotic solvents can help to favor the kinetic (cis) product.
Difficulty in Purifying the Product from Triphenylphosphine (B44618) Oxide 1. Similar polarity of the product and the byproduct.1. Crystallization: The triphenylphosphine oxide byproduct is often crystalline and can sometimes be removed by filtration after the reaction. 2. Column Chromatography: Careful selection of the eluent system for silica (B1680970) gel chromatography can effectively separate the product from the byproduct. A gradient elution may be necessary. 3. Alternative Work-up: Some methods suggest precipitating the triphenylphosphine oxide by adding a non-polar solvent like hexane (B92381) or pentane (B18724) and then filtering.

Experimental Protocols & Data

Synthesis of a cis-alkenoic acid via Wittig Reaction

The following protocol is adapted from the synthesis of a structurally similar compound, cis-11-octadecenoic acid, and can be modified for the synthesis of this compound.[1]

Step 1: Preparation of the Phosphonium Salt

A mixture of 11-bromoundecanoic acid and triphenylphosphine in a suitable solvent (e.g., acetonitrile) is heated at reflux to form the corresponding phosphonium bromide salt.

Step 2: Wittig Reaction

The phosphonium salt is suspended in anhydrous THF and cooled to a low temperature (e.g., -50 °C). A solution of a strong base, such as potassium t-butoxide, in THF is added dropwise to form the ylide. After stirring, isobutyraldehyde in THF is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm gradually.

Step 3: Work-up and Purification

The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data for a Representative cis-alkenoic Acid Synthesis[1]
Parameter Value
Reactants n-heptanal, 10-methoxycarbonyldecyltriphenylphosphonium bromide
Base Potassium t-butoxide
Solvent Tetrahydrofuran (THF)
Temperature -50 °C
Yield of methyl cis-11-octadecenoate 79%
cis-selectivity 95%
Final Yield of cis-11-octadecenoic acid (after hydrolysis and recrystallization) 33%

Visualizations

experimental_workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Purification A 11-Bromoundecanoic Acid + Triphenylphosphine B Reflux in Acetonitrile A->B C (10-carboxydecyl)triphenylphosphonium bromide B->C D Phosphonium Salt in THF at -50°C C->D E Add Potassium t-Butoxide D->E F Ylide Formation E->F G Add Isobutyraldehyde F->G H This compound (crude) G->H I Quench with NH4Cl H->I J Extract with Ether I->J K Wash & Dry J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues start Low Yield or Poor Selectivity? incomplete_ylide Incomplete Ylide Formation? start->incomplete_ylide Yield wrong_ylide Stabilized Ylide Used? start->wrong_ylide Selectivity check_base Check Base Quality/Strength incomplete_ylide->check_base Yes inactive_aldehyde Inactive Aldehyde? incomplete_ylide->inactive_aldehyde No purify_aldehyde Purify Aldehyde inactive_aldehyde->purify_aldehyde Yes use_nonstabilized Use Non-stabilized Ylide wrong_ylide->use_nonstabilized Yes high_temp Reaction Temp Too High? wrong_ylide->high_temp No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes li_salts Lithium Salts Present? high_temp->li_salts No avoid_li_base Avoid Lithium Bases li_salts->avoid_li_base Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

troubleshooting peak tailing for cis-11-Methyl-2-dodecenoic acid in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of cis-11-Methyl-2-dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak asymmetry is skewed, with the latter half of the peak being broader than the front half. This is problematic as it can lead to poor resolution between adjacent peaks and inaccurate quantification of the analyte. For this compound, a carboxylic acid, peak tailing is a common issue due to its polar nature.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary cause of peak tailing for polar, acidic compounds like this compound is the interaction with active sites within the GC system.[1] These active sites are often free silanol (B1196071) (-Si-OH) groups on the surfaces of the inlet liner, glass wool, and the column itself. The polar carboxyl group of the acid can form hydrogen bonds with these sites, which slows down the elution of a portion of the analyte molecules, resulting in a tailing peak. Other contributing factors can include column contamination, improper column installation, and issues with the injection technique.[1][2][3]

Q3: How can I tell if the peak tailing is due to active sites in the system?

A3: If you observe peak tailing specifically for polar or acidic compounds like this compound, while non-polar compounds in the same run exhibit good peak shape, it is a strong indication of active sites in your GC system.

Q4: Can the injection technique affect peak tailing for this compound?

A4: Yes, the injection technique can influence peak shape. Overloading the column by injecting too much sample can lead to peak distortion, including tailing.[1] It is important to optimize the injection volume and concentration to avoid this issue.

Q5: Is derivatization necessary for the GC analysis of this compound?

A5: While not strictly mandatory in all cases, derivatization is a highly recommended and common practice for analyzing carboxylic acids like this compound by GC.[4][5][6] Converting the polar carboxylic acid group to a less polar ester (e.g., a methyl ester) significantly reduces its interaction with active sites in the system, leading to a more symmetrical peak shape and improved analytical performance.[7]

Troubleshooting Guide

The following table summarizes common troubleshooting steps for peak tailing of this compound and the expected impact on peak asymmetry.

Troubleshooting Step Parameter Before Action (Asymmetry Factor) Expected After Action (Asymmetry Factor) Notes
Inlet Maintenance Inlet Liner2.51.8Replace the standard liner with a deactivated (silanized) liner to reduce active sites.
Column Maintenance Column Conditioning2.21.9Bake out the column at a high temperature (below its maximum limit) to remove contaminants.
Column Trimming2.41.7Remove the first 10-15 cm of the column to eliminate accumulated non-volatile residues.
Sample Derivatization Derivatization2.81.1Convert the carboxylic acid to its methyl ester (FAME) to reduce polarity.
Injection Parameters Sample Concentration2.1 (at 100 µg/mL)1.4 (at 10 µg/mL)Dilute the sample to prevent column overload.

Detailed Experimental Protocol: Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes the esterification of this compound to form its corresponding Fatty Acid Methyl Ester (FAME) for improved GC analysis.

Materials:

  • This compound standard or sample

  • Boron trifluoride (BF3) in methanol (B129727) (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean vial.

  • Reaction: Add 1 mL of 14% BF3 in methanol to the vial.

  • Heating: Securely cap the vial and heat it at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the FAME into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the FAME.

  • Drying: Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting hexane solution containing the this compound methyl ester is now ready for injection into the GC.

Visual Troubleshooting Workflows

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_nonpolar Analyze a Non-Polar Standard (e.g., an alkane) start->check_nonpolar nonpolar_ok Non-polar peak is symmetrical? check_nonpolar->nonpolar_ok active_sites High Probability of Active Sites nonpolar_ok->active_sites Yes all_peaks_tail All Peaks are Tailing nonpolar_ok->all_peaks_tail No troubleshoot_system Troubleshoot GC System active_sites->troubleshoot_system derivatize Derivatize the Sample (e.g., to FAME) troubleshoot_system->derivatize reanalyze Re-analyze Derivatized Sample derivatize->reanalyze problem_solved Problem Resolved reanalyze->problem_solved check_installation Check Column Installation and for Leaks all_peaks_tail->check_installation check_parameters Review GC Method Parameters (Flow rate, Temperatures) check_installation->check_parameters check_parameters->troubleshoot_system PeakTailingCauses cluster_causes Potential Causes cluster_column cluster_inlet cluster_sample peak_tailing Peak Tailing of This compound active_sites Active Sites (Silanol Groups) peak_tailing->active_sites column_issues Column Issues peak_tailing->column_issues inlet_issues Inlet Issues peak_tailing->inlet_issues sample_issues Sample Issues peak_tailing->sample_issues contamination Contamination column_issues->contamination degradation Phase Degradation column_issues->degradation improper_install Improper Installation column_issues->improper_install dirty_liner Dirty/Active Liner inlet_issues->dirty_liner leaks Septum/Ferrule Leaks inlet_issues->leaks high_concentration High Concentration (Overload) sample_issues->high_concentration matrix_effects Matrix Effects sample_issues->matrix_effects

References

Technical Support Center: Optimization of GC-MS for cis-11-Methyl-2-dodecenoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of cis-11-Methyl-2-dodecenoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

I. Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging. Due to their high polarity and low volatility, they tend to interact with the GC column's stationary phase, leading to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), is a critical step to convert the fatty acid into a more volatile and less polar derivative, making it suitable for GC analysis.[3] This process neutralizes the polar carboxyl group, improving chromatographic performance.[1][3]

Q2: What is the most common derivatization method for fatty acids?

A2: The most prevalent method is esterification to form fatty acid methyl esters (FAMEs).[3] This is typically achieved through acid-catalyzed or base-catalyzed reactions.[1] A widely used acid-catalyzed method involves using Boron Trifluoride (BF₃) in methanol (B129727).[1][2]

Q3: Which type of GC column is best suited for analyzing FAMEs?

A3: For the analysis of FAMEs, polar capillary columns are generally recommended.[4][5] Columns with a Carbowax-type (polyethylene glycol) stationary phase are commonly used for routine analysis of saturated and unsaturated fatty acids.[5][6] For more complex samples, especially those containing cis and trans isomers, highly polar cyanopropyl-based columns such as the HP-88, CP-Sil 88, or Rt-2560 are preferred for their excellent resolution capabilities.[4][7][8]

Q4: What are the typical GC oven temperature programs for FAME analysis?

A4: The oven temperature program is crucial for achieving good separation. A typical program starts at a lower temperature and ramps up to a final temperature. For example, a linear ramp from 150°C to 270°C at 10°C/min can be effective.[9][10] Another approach involves a multi-step ramp, such as an initial hold at 70°C, followed by a ramp to 170°C at 11°C/min, then a slower ramp to 175°C at 0.8°C/min to separate closely eluting compounds, and a final ramp to 220°C.[11] The optimal program will depend on the specific column and the complexity of the sample.

Q5: How can I improve the sensitivity of my GC-MS analysis for low concentrations of this compound?

A5: To enhance sensitivity, consider the following:

  • Derivatization: Using derivatizing agents that increase electron affinity, such as pentafluorobenzyl (PFB) bromide, can significantly improve detection limits, especially when using negative chemical ionization (NCI).[9]

  • Injection Mode: A pulsed splitless injection can help introduce more of your sample onto the column.[10]

  • MS (B15284909) Detection Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is more sensitive than full scan mode because it focuses on specific ions characteristic of your analyte.[11][12]

  • Source and Quadrupole Temperatures: Optimizing the ion source and quadrupole temperatures can improve ionization efficiency and ion transmission.[13]

  • Column Bleed: Minimize column bleed by using low-bleed "MS" designated columns and properly conditioning the column before use.[14]

II. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization.[2]Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature.[1][3] Use fresh, high-quality derivatization reagents with low moisture content.[3]
Active sites in the GC inlet or column.Use a deactivated inlet liner.[13] Condition the GC column according to the manufacturer's instructions.
Co-elution with interfering compounds.Optimize the GC oven temperature program to improve separation.[15] Consider using a different GC column with a different selectivity.[8]
Low Signal/Poor Sensitivity Inefficient derivatization.Verify the derivatization protocol and ensure all reagents are fresh.[3]
Suboptimal GC-MS parameters.Optimize injector temperature, oven program, and MS parameters (ion source temperature, electron energy, and detector voltage).[13][14]
Leaks in the system.Check for leaks in the GC inlet, column connections, and MS vacuum system.[13]
Column bleed.Use a low-bleed MS-certified column and ensure it is properly conditioned.[14] Check for ions at m/z 207, 267, and 281 in the baseline spectrum, which indicate siloxane bleed.[14]
Inconsistent Retention Times Fluctuations in carrier gas flow rate.Ensure a stable carrier gas supply and check for leaks. Use a constant flow mode if available.
Column aging or contamination.Bake out the column at a high temperature (within its limits). If the problem persists, trim the front end of the column or replace it.
Large injection volume of a different solvent than the mobile phase.Use a solvent for your sample that is compatible with the stationary phase.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after a concentrated sample to check for carryover. Clean the syringe and injector port if necessary.
Contaminated syringe, solvent, or derivatization reagent.Use high-purity solvents and fresh reagents. Clean the syringe thoroughly between injections.
No Peak Detected Analyte concentration is below the detection limit.Concentrate the sample or inject a larger volume (if compatible with your method). Use SIM mode for detection.[11]
Degradation of the analyte.Ensure proper sample storage and handling to prevent degradation.
Incorrect MS acquisition parameters.Verify that the MS is set to acquire data in the correct mass range for the derivatized analyte.

III. Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for the esterification of free fatty acids.[1]

Materials:

  • Lipid sample (1-25 mg)

  • Boron Trifluoride in methanol (12-14% w/w)[1]

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass tubes with PTFE liner

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.[1][3] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[1]

  • Reaction: Tightly cap the tube and heat at 60-80°C for 5-60 minutes.[1][3] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (or heptane).[3]

  • Phase Separation: Shake the tube vigorously to ensure the FAMEs are extracted into the organic layer.[3] Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Parameter Optimization

The following table provides a starting point for optimizing GC-MS parameters for FAME analysis. These parameters may need to be adjusted based on your specific instrument and column.

ParameterRecommended SettingRationale
GC Column Highly polar cyanopropyl column (e.g., HP-88, Rt-2560) or a Carbowax-type column (e.g., DB-WAX).[7][8]Provides good separation of FAMEs, including positional and geometric isomers.[4][8]
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC-MS.
Flow Rate 1-2 mL/minOptimal flow rate for most capillary columns, balancing separation efficiency and analysis time.
Inlet Temperature 220-250°C[11]Ensures complete vaporization of the sample without causing thermal degradation.
Injection Mode Splitless (1 µL injection volume)[10]Suitable for trace analysis to maximize the amount of analyte reaching the column.
Oven Program Initial temp: 70°C, hold 2 min; Ramp to 170°C at 11°C/min; Ramp to 175°C at 0.8°C/min; Ramp to 220°C at 20°C/min, hold 2.5 min.[11] (Adjust as needed)A multi-step ramp can improve the resolution of closely eluting peaks.
MS Transfer Line Temp 250-280°C[9]Prevents condensation of analytes between the GC and MS.
Ion Source Temp 230-250°C[13]Optimizes ionization efficiency.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible mass spectra.
Electron Energy 70 eVStandard energy for EI that allows for comparison with spectral libraries.[14]
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM is used for quantification and improved sensitivity.[11]
Dwell Time (SIM) 50-100 ms per ion[11][13]Balances signal intensity and the number of data points across a peak.

IV. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Lipid Sample dry_sample Evaporate to Dryness (if aqueous) sample->dry_sample add_bf3 Add BF3-Methanol dry_sample->add_bf3 heat Heat (60-80°C) add_bf3->heat extract Extract with Hexane heat->extract collect Collect Organic Layer extract->collect dry Dry with Na2SO4 collect->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect data Data Analysis detect->data troubleshooting_tree start Poor Chromatographic Peak q1 Is the peak tailing? start->q1 a1_yes Incomplete Derivatization or Active Sites q1->a1_yes Yes q2 Is the signal weak? q1->q2 No sol1 Optimize Derivatization Use Deactivated Liner a1_yes->sol1 a2_yes Low Concentration or System Leak q2->a2_yes Yes q3 Are retention times shifting? q2->q3 No sol2 Use SIM Mode Check for Leaks a2_yes->sol2 a3_yes Flow Rate Fluctuation or Column Issue q3->a3_yes Yes end_node Consult Instrument Manual or Contact Technical Support q3->end_node No sol3 Check Gas Flow Bake/Trim Column a3_yes->sol3

References

preventing isomerization of cis-11-Methyl-2-dodecenoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling cis-11-Methyl-2-dodecenoic acid. This guide provides detailed answers, troubleshooting advice, and protocols to help you prevent its isomerization to the trans- form during sample preparation, ensuring the integrity and biological activity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a fatty acid that functions as a diffusible signal factor (DSF) in cell-to-cell communication systems for various microbial and fungal pathogens.[1][2] It plays a crucial role in regulating virulence gene expression and biofilm dispersal.[2] The biological activity is highly dependent on the cis- configuration of the double bond at the C-2 position. The corresponding trans-isomer is significantly less active; the concentration of the cis- form required to induce a biological response can be 200 times lower than that of the trans-isomer.[1][3] Therefore, preventing isomerization is critical for accurate experimental results related to its signaling function.

Q2: What are the primary factors that cause cis- to trans- isomerization during sample preparation?

Isomerization of unsaturated fatty acids is primarily induced by the following factors:

  • Heat: High temperatures, especially during derivatization or in the gas chromatography (GC) inlet, can provide the energy needed to overcome the rotational barrier of the double bond.[4]

  • Acid/Base Catalysis: Strong acids (e.g., HCl) or bases used in common esterification and hydrolysis procedures can catalyze the conversion from the less stable cis isomer to the more thermodynamically stable trans isomer.[4][5] For example, using p-toluenesulfinic acid as a catalyst can yield nearly 80% trans fats.[5][6]

  • Light Exposure: UV light can promote isomerization. Samples should be protected from light, especially during storage and extraction.

  • Free Radicals: Oxidative stress and the presence of free radicals, such as thiyl radicals, can induce cis-trans isomerization in biological systems and during sample handling.[7]

Q3: How can I detect if my sample of this compound has isomerized?

Gas chromatography (GC) is the most widely used and effective technique for separating and quantifying cis and trans fatty acid isomers.[8][9][10] To detect isomerization, you will typically perform the following:

  • Derivatization: Convert the fatty acid to a more volatile form, most commonly a fatty acid methyl ester (FAME).[10][11]

  • GC Separation: Use a high-polarity capillary column (e.g., a cyanopropyl phase like CP-Sil 88 or SP-2560) designed for separating geometric isomers.[12][13]

  • Detection: The cis and trans isomers will have different retention times and appear as distinct peaks on the chromatogram, allowing for their identification and quantification.[8][9]

Troubleshooting Guide

Problem: My chromatogram shows a significant peak corresponding to the trans-isomer. What are the likely causes?

If you detect the trans-isomer, review your entire workflow from storage to analysis. The cause is likely one or more of the following procedural steps.

1. Check Your Derivatization Method

Harsh derivatization is the most common cause of isomerization.

  • High Heat & Strong Acid: Methods involving heating samples at high temperatures (e.g., 100°C) with strong acid catalysts like BF3-Methanol or HCl-Methanol are known to cause significant isomerization.

  • Solution: Switch to a milder, low-temperature derivatization method.

2. Review Sample Storage and Handling

Improper storage can lead to degradation and isomerization over time.

  • Incorrect Temperature: Storing lipid extracts or even raw samples at temperatures higher than -20°C can lead to degradation. For long-term stability, -70°C or lower is recommended.[4]

  • Exposure to Oxygen and Light: Unsaturated fatty acids are susceptible to oxidation, which can generate radicals that cause isomerization.[14][15]

  • Solution: Store all samples and extracts under an inert atmosphere (nitrogen or argon), in amber glass vials to block light, and at or below -20°C (ideally -80°C for long-term storage).[4]

3. Examine Your GC Conditions

The analytical step itself can be a source of isomerization.

  • High Inlet Temperature: An excessively hot GC inlet can cause thermal isomerization of labile compounds before they reach the column.

  • Solution: Reduce the injector port temperature to the lowest possible value that still ensures efficient volatilization of your derivatized analyte. Check for any active sites in the inlet liner which can also catalyze degradation.[16]

Problem: My current esterification protocol seems to be causing isomerization. What are some milder alternatives?

Several esterification methods are available that minimize the risk of isomerization by using milder reagents and lower reaction temperatures.

Comparison of Common Derivatization Methods
MethodTypical ConditionsIsomerization RiskNotes
Acid-Catalyzed (e.g., BF₃/HCl in Methanol) 60-100°C, 10-60 minHigh Effective but harsh. High heat and strong acid promote isomerization.
Base-Catalyzed (e.g., NaOCH₃ in Methanol) 25-60°C, 5-15 minLow Milder conditions. Primarily for transesterification of glycerolipids but can be adapted. Less likely to cause isomerization.[8]
Trimethylsilyl-diazomethane (TMS-DM) Room Temperature (~25°C), 15-30 minVery Low A gentle and rapid method that does not require heat or strong acids. Ideal for preventing isomerization.[8]
Enzymatic Esterification 30-60°C, hoursVery Low Highly specific and occurs under mild conditions, but can be slower and more expensive.[17][18]

Recommended Experimental Protocol

Mild, Low-Isomerization Derivatization using Base-Catalysis followed by TMS-DM

This two-step protocol is adapted from methodologies designed to accurately quantify cis and trans isomers by minimizing procedural artifacts.[8] It is suitable for samples containing both free fatty acids and lipids.

Materials:

  • Lipid extract in an appropriate solvent (e.g., hexane (B92381)/isooctane).

  • Internal standard (e.g., C13:0 or C17:0 fatty acid).

  • Sodium methoxide (B1231860) (NaOCH₃) solution (e.g., 0.5 M in methanol).

  • Trimethylsilyl-diazomethane (TMS-DM) solution (2.0 M in hexanes).

  • Methanol (B129727), Hexane, Acetic Acid.

  • Saturated NaCl solution.

  • Anhydrous Sodium Sulfate.

Procedure:

  • Internal Standard Addition: To your quantified lipid extract, add a known amount of internal standard.

  • Saponification/Transesterification (Base-Catalyzed):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of NaOCH₃ solution.

    • Incubate at 50°C for 10 minutes with gentle vortexing. This will convert glycerolipids to FAMEs and free fatty acids to their sodium salts.

  • Acidification:

    • Cool the sample to room temperature.

    • Carefully add 100 µL of acetic acid to neutralize the base and protonate the fatty acid salts.

  • Derivatization of Free Fatty Acids (TMS-DM):

    • Add 1 mL of methanol followed by 200 µL of TMS-DM solution.

    • Cap tightly and let the reaction proceed for 30 minutes at room temperature. The appearance of a persistent yellow color indicates an excess of reagent.

  • Quenching and Extraction:

    • Quench any remaining TMS-DM by adding 50 µL of acetic acid.

    • Add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex thoroughly for 1 minute and centrifuge to separate the phases.

  • Final Preparation:

    • Carefully transfer the upper hexane layer (containing the FAMEs) to a clean vial.

    • Dry the extract by passing it through a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to the desired final volume (e.g., 100 µL) for GC analysis.

Visual Guides

Workflow for Isomerization Prevention

The following diagram outlines a recommended experimental workflow designed to minimize the risk of isomerization at each critical step.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection & Storage Extract 2. Lipid Extraction Sample->Extract Use inert gas (N₂/Ar) Store at -80°C in dark CCP1 Critical Point: Storage Sample->CCP1 Deriv 3. Derivatization (FAMEs) Extract->Deriv Avoid strong acids/bases Low temperature methods GC 4. GC Analysis Deriv->GC Use low inlet temperature High-polarity column CCP2 Critical Point: Derivatization Deriv->CCP2 Data 5. Data Interpretation GC->Data CCP3 Critical Point: GC Inlet GC->CCP3

Caption: Ideal sample preparation workflow with critical control points.

Factors Causing Isomerization and Preventative Measures

This diagram illustrates the relationship between common laboratory stressors and the resulting isomerization, along with the corresponding corrective actions.

G cluster_causes Causal Factors cluster_prevention Preventative Measures Isomerization cis -> trans Isomerization Heat Excessive Heat Heat->Isomerization Acid Strong Acids / Bases Acid->Isomerization Light UV Light Exposure Light->Isomerization Radicals Oxidation / Radicals Radicals->Isomerization LowTemp Use Low-Temp Methods (e.g., TMS-DM, Base-Catalysis) LowTemp->Heat Prevents MildReagents Use Mild Reagents MildReagents->Acid Prevents Protect Store in Amber Vials Protect->Light Prevents Inert Use Inert Atmosphere (N₂/Ar) Add Antioxidants (BHT) Inert->Radicals Prevents

Caption: Cause-and-effect diagram for isomerization and its prevention.

References

minimizing matrix effects in the analysis of cis-11-Methyl-2-dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of cis-11-Methyl-2-dodecenoic acid

Welcome to the technical support center for the analysis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize matrix effects and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for my analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, cell culture media).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1] For a fatty acid like this compound, common interfering components in biological samples include salts, proteins, and especially phospholipids.[2][3]

Q2: How can I determine if my analysis is affected by ion suppression?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative method to identify at what points in your chromatographic run ion suppression occurs. A solution of your analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the column. A drop in the analyte's signal baseline indicates the retention time of interfering matrix components.[3][4][5]

  • Post-Extraction Spike Analysis: This is a quantitative method. You compare the peak area of the analyte in a clean solvent to the peak area of the analyte spiked into a blank matrix extract after the sample preparation procedure.[2][3] The ratio of these two areas gives a quantitative measure of the matrix effect.[6] A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[6]

Q3: What is the best strategy to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][7] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by the matrix effect is effectively normalized, leading to accurate and precise results.[8]

Q4: Can derivatization help in the analysis of this compound?

A4: Yes, derivatization can be highly beneficial. Fatty acids can be challenging to analyze directly by LC-MS due to their poor ionization efficiency and retention on reversed-phase columns. Derivatization converts the carboxylic acid group into a more readily ionizable and chromatographically retainable moiety.[9][10] This not only improves sensitivity but can also shift the analyte's retention time away from the regions of significant matrix interference, further reducing matrix effects.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components, especially phospholipids, are interfering with the ionization of your analyte.1. Improve Sample Cleanup: Switch from simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interferences.[12] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone identified by post-column infusion.[4] 3. Use a SIL-IS: This will compensate for signal loss and improve quantitative accuracy.[7]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the matrix varies between different samples or lots, causing inconsistent ion suppression.[1] Poor Sample Preparation Reproducibility: The extraction recovery is not consistent across all samples.1. Implement SIL-IS: This is the most effective way to correct for variability between samples.[8] 2. Automate Sample Preparation: If possible, use automated systems to ensure consistency in extraction procedures. 3. Evaluate Different Matrix Lots: During method validation, test at least six different sources of blank matrix to ensure the method is robust.[2]
Peak Tailing or Poor Peak Shape Secondary Interactions: The analyte may be interacting with active sites in the analytical column or system, especially metal surfaces.[13] Sub-optimal Mobile Phase: The pH or composition of the mobile phase is not ideal for the analyte.1. Use a Metal-Free or PEEK-Lined Column: For compounds like fatty acids that can chelate with metal ions, a metal-free column can dramatically improve peak shape and prevent signal loss.[13] 2. Adjust Mobile Phase pH: For a carboxylic acid, using a mobile phase with a lower pH (e.g., with 0.1% formic acid) will keep the analyte in its neutral form, often leading to better peak shape on reversed-phase columns.
Carryover (Analyte Detected in Blank Injections) Adsorption: The analyte is adsorbing to surfaces within the LC system (injector, column, tubing). Insufficient Needle Wash: The autosampler's wash procedure is not effectively cleaning the injection needle.1. Optimize Needle Wash: Use a strong organic solvent (like isopropanol) in the needle wash solution and increase the wash volume and duration. 2. Check for System Contamination: Systematically clean components of the LC system. The buildup of lipids from previous injections can be a source of carryover.[14]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the matrix effect (ME) percentage.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare a standard of this compound at a known concentration (e.g., 100 ng/mL) in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma), perform your entire sample preparation procedure, and then spike the final extract with the analyte to the same concentration as Set A.[3]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte before starting the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100 [6]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100 [6]

Data Summary: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. More thorough cleanup methods yield lower matrix effects and often higher data quality, though sometimes at the cost of recovery.

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) Key Advantage Reference
Protein Precipitation (PPT) 85 - 105%40 - 70% (High Suppression)Fast and simple[12]
Liquid-Liquid Extraction (LLE) 60 - 90%80 - 95% (Low Suppression)Provides very clean extracts[12]
Solid-Phase Extraction (SPE) 70 - 95%85 - 100% (Minimal Suppression)High selectivity, can remove specific interferences like phospholipids[12]
HybridSPE (Phospholipid Removal) 80 - 100%90 - 105% (Minimal Suppression)Specifically targets and removes phospholipids, a major source of ion suppression in lipid analysis.[15]

Note: Values are illustrative and can vary significantly based on the specific matrix, analyte, and protocol used.

Visual Guides (Diagrams)

Troubleshooting Workflow for Ion Suppression

This decision tree guides the user through diagnosing and mitigating ion suppression issues.

G start Poor Signal or High Variability? check_me Assess Matrix Effect (Post-Column Infusion or Post-Spike) start->check_me is_suppressed Significant Suppression Detected? check_me->is_suppressed optimize_prep Optimize Sample Preparation (Switch to SPE or LLE) is_suppressed->optimize_prep  Yes no_suppression Problem is Likely Not Matrix Effect. Check Instrument Performance. is_suppressed->no_suppression No   use_sil Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) end_node Re-validate Method use_sil->end_node optimize_lc Optimize Chromatography (Change Gradient or Column) optimize_prep->optimize_lc optimize_lc->use_sil

Caption: A decision tree for troubleshooting ion suppression.

General Sample Preparation Workflow

This diagram illustrates a typical workflow from biological sample to LC-MS/MS analysis, incorporating robust cleanup steps.

G cluster_0 Sample Preparation cluster_1 Analysis Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with SIL-IS Sample->Spike Extract 3. Extraction (e.g., SPE or LLE) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Data 6. Data Processing (Ratio of Analyte/IS) LCMS->Data

Caption: Workflow from sample collection to final analysis.

Mechanism of Ion Suppression

This diagram conceptually illustrates how matrix components interfere with analyte ionization in the electrospray source.

G Electrospray Ionization (ESI) Source cluster_source cluster_droplet Initial Droplet cluster_gas_phase Gas Phase Ions ESI_Tip ESI Nebulizer A A ESI_Tip->A Co-eluting Analyte (A) & Matrix (M) A_ion [A+H]+ A->A_ion Competition for Charge & Surface Access M M A1 A M1 M M2 M MS_Inlet To Mass Analyzer A_ion->MS_Inlet M_ion [M+H]+ M_ion->MS_Inlet Matrix ions suppress analyte signal

Caption: How matrix components reduce analyte signal.

References

Technical Support Center: Refining Bioassay Design for cis-11-Methyl-2-dodecenoic Acid Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust bioassays for studying the effects of cis-11-Methyl-2-dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological role?

A1: this compound is a medium-chain fatty acid that acts as a diffusible signal factor (DSF) in extracellular communication systems, particularly in microbes.[1] In this context, it is involved in quorum sensing, which regulates processes like virulence gene expression and biofilm formation in various pathogens.[1] While its primary characterization is in microbiology, fatty acids of similar structure are known to act as signaling molecules in mammalian systems, often through G-protein coupled receptors (GPCRs).

Q2: I am new to working with this compound. How should I handle and store it?

A2: this compound is typically a liquid at room temperature and may solidify at -20°C.[2] For long-term storage, it is recommended to keep it at -20°C, protected from light and moisture.[2] Under these conditions, it should be stable for at least two years.[2][3] For experimental use, it is soluble in organic solvents like chloroform, DMF, DMSO, and ethanol (B145695).[2][3]

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results with fatty acids like this compound often stem from their poor solubility in aqueous cell culture media.[][5][6] This can lead to variable concentrations and the formation of micelles that can have non-specific effects on cells. It is crucial to ensure a consistent and appropriate method for solubilizing the fatty acid. High concentrations of fatty acids can also be toxic to cells, leading to variability in cell viability and responses.

Q4: What are the recommended methods for preparing this compound solutions for cell culture experiments?

A4: To improve solubility and bioavailability in cell culture, it is recommended to complex the fatty acid with bovine serum albumin (BSA). The ratio of fatty acid to BSA is a critical parameter that may require optimization.[7] Alternatively, dissolving the fatty acid in a small amount of a solvent like ethanol before diluting it in culture medium can aid in its dispersion.[8] However, the final concentration of the solvent should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]

Troubleshooting Guides

Issue 1: Low or No Cellular Response to this compound

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Poor Solubility/Bioavailability Prepare a stock solution of this compound complexed with fatty acid-free BSA. Optimize the molar ratio of fatty acid to BSA (common ratios range from 2:1 to 6:1). Alternatively, prepare a high-concentration stock in ethanol or DMSO and dilute it rapidly in pre-warmed medium immediately before use.Consistent and reproducible cellular responses.
Degradation of the Compound Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment.Increased potency and consistency of the observed effect.
Inappropriate Cell Model The target receptor for this compound may not be expressed in your chosen cell line. Screen different cell lines for responsiveness or use a cell line known to express fatty acid-sensing GPCRs (e.g., GPR40/FFA1 or GPR120/FFA4).[10][11][12][13][14]Identification of a suitable cell model for the bioassay.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure the assay buffer conditions (pH, salt concentration) are optimal for receptor-ligand binding and cell health.An improved signal-to-noise ratio and a more robust assay window.
Issue 2: High Background Signal or Non-Specific Effects

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Cytotoxicity of the Fatty Acid Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Perform all subsequent functional assays at non-toxic concentrations.A clear dose-response relationship without interference from cell death.
Solvent Effects Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is the same in all wells, including controls, and is below the cytotoxic threshold for your cells (typically <0.5%).[9]Reduced background signal and elimination of solvent-induced artifacts.
Micelle Formation Using a BSA-complexed fatty acid solution can help prevent the formation of cytotoxic micelles. If not using BSA, ensure thorough and rapid mixing when diluting the stock solution in the medium.More specific and receptor-mediated cellular responses.
Contamination Test for mycoplasma contamination, as it can alter cellular responses. Ensure all reagents and plasticware are sterile.Reliable and reproducible experimental data.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay is suitable for detecting the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium levels.

Materials:

  • Cells expressing the target receptor (e.g., GPR40 or GPR120)

  • 96-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, for cell lines with active organic anion transporters)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control agonist (e.g., ionomycin)

  • Fluorescence plate reader with an injector

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[15]

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS with HEPES to remove excess dye.

  • Add fresh HBSS with HEPES to each well.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading for approximately 20 seconds.

  • Inject the desired concentration of this compound and continue to measure the fluorescence intensity for at least 2-3 minutes.[15][16]

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

Protocol 2: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This assay measures changes in intracellular cyclic AMP (cAMP) levels upon GPCR activation. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.

Materials:

  • Cells expressing the target receptor

  • 96- or 384-well assay plates

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based)

  • Stimulation buffer (provided with the kit or HBSS with a phosphodiesterase inhibitor like IBMX)

  • Forskolin (B1673556) (for Gi-coupled receptor assays)

  • This compound stock solution

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Seeding: Seed cells into the assay plate and incubate to allow for attachment and growth.

  • Compound Stimulation:

    • For Gs-coupled receptors: Add different concentrations of this compound to the cells in stimulation buffer.

    • For Gi-coupled receptors: Pre-stimulate the cells with forskolin to induce cAMP production, then add different concentrations of this compound.

  • Incubate for the recommended time according to the assay kit instructions (typically 30-60 minutes).

  • Cell Lysis: Add the lysis buffer to each well to stop the reaction and release intracellular cAMP.

  • cAMP Detection: Follow the specific instructions of the chosen cAMP assay kit to measure the cAMP concentration. This usually involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence).[17][18][19][20]

  • Data Analysis: Generate a dose-response curve to determine the EC50 or IC50 of this compound.

Protocol 3: Reporter Gene Assay for Signaling Pathway Activation

This assay measures the transcriptional activity of a downstream effector of a signaling pathway.

Materials:

  • Host cell line

  • Reporter plasmid containing a response element for a transcription factor of interest (e.g., NFAT, CREB) driving a reporter gene (e.g., luciferase, GFP)

  • Transfection reagent

  • This compound stock solution

  • Assay reagents for detecting the reporter protein (e.g., luciferase substrate)

Procedure:

  • Transfection: Co-transfect the host cells with the reporter plasmid and a control plasmid (e.g., expressing a different reporter under a constitutive promoter for normalization).

  • Cell Seeding: Seed the transfected cells into an assay plate.

  • Compound Treatment: After allowing the cells to recover and express the reporters, treat them with various concentrations of this compound.

  • Incubation: Incubate for a sufficient period to allow for transcription and translation of the reporter gene (typically 6-24 hours).

  • Signal Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., add luciferase substrate and measure luminescence).[21][22][23][24][25]

  • Data Analysis: Normalize the experimental reporter signal to the control reporter signal and generate a dose-response curve.

Data Presentation

Table 1: Example Data Summary for a Calcium Mobilization Assay

Concentration (µM)Peak Fluorescence Intensity (RFU)
0 (Vehicle)150
0.1250
1500
10800
100850

Table 2: Example Data Summary for a cAMP Assay (Gi-coupled receptor)

Concentration (µM)cAMP Concentration (nM)
0 (Forskolin only)100
0.185
150
1020
10015

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand cis-11-Methyl-2- dodecenoic acid GPCR Gq-coupled Receptor Ligand->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: Gq-coupled GPCR signaling pathway.

Gs_Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand cis-11-Methyl-2- dodecenoic acid Gs_GPCR Gs-coupled Receptor Ligand->Gs_GPCR Gi_GPCR Gi-coupled Receptor Ligand->Gi_GPCR Gs Gs protein Gs_GPCR->Gs Activates Gi Gi protein Gi_GPCR->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Gs and Gi-coupled GPCR signaling pathways.

Experimental_Workflow_GPCR_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare cis-11-Methyl-2- dodecenoic acid solution (e.g., with BSA) C 3. Add compound to cells A->C B 2. Seed cells in assay plate B->C D 4. Incubate C->D E 5. Add detection reagents D->E F 6. Measure signal (Fluorescence/Luminescence) E->F G 7. Analyze data and generate dose-response curve F->G

Caption: General experimental workflow for GPCR bioassays.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for cis-11-Methyl-2-dodecenoic Acid in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of cis-11-Methyl-2-dodecenoic acid, a quorum-sensing signal molecule also known as Diffusible Signal Factor (DSF), in complex biological samples. The selection of an appropriate analytical method is critical for accurate quantification, which is essential for understanding its role in various biological processes, including bacterial virulence and biofilm formation. This document details the performance characteristics of various analytical techniques, offering supporting experimental data to aid in method selection and implementation.

Overview of Analytical Techniques

The quantification of this compound in complex matrices such as bacterial cultures, plasma, and tissue homogenates presents analytical challenges due to its low endogenous concentrations and potential for matrix interference. The most commonly employed techniques are liquid chromatography coupled with mass spectrometry (LC-MS) and, to a lesser extent, high-performance liquid chromatography with ultraviolet detection (HPLC-UV). Gas chromatography-mass spectrometry (GC-MS) is also a potential method, though it often requires derivatization of the analyte.

Performance Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound. It is important to note that direct, fully validated method comparisons for this specific analyte are not extensively available in the literature. The data presented here is a composite of information from studies on this compound and analogous fatty acids, providing a representative overview of expected method performance.

Table 1: Comparison of LC-MS/MS and HPLC-UV Methods

ParameterLC-MS/MS MethodHPLC-UV Method
**Linearity (R²) **>0.99>0.99
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL rangeHigh ng/mL to low µg/mL range
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 20%
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)
Sample Volume Typically low (µL range)Higher (µL to mL range)
Throughput HighModerate

Table 2: Illustrative Validation Data for a UPLC-TOF-MS Method

Validation ParameterPerformance Characteristic
Instrumentation Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF-MS)
Linearity Range 1 µM - 50 µM
Detection Limit 1 µM[1]
Accuracy Not explicitly reported
Precision Not explicitly reported
Recovery Not explicitly reported
Matrix Bacterial Culture Supernatant[1]

Note: The data in Table 2 is based on a described protocol for DSF analysis; however, a full validation report with accuracy, precision, and recovery was not available.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for sample preparation and analysis.

Protocol 1: UPLC-TOF-MS Analysis of this compound in Bacterial Culture

This protocol is adapted from methodologies for the analysis of DSF family signal molecules.[1]

1. Sample Preparation (from bacterial supernatant):

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and acidify to pH 4.0 with a suitable acid (e.g., formic acid).

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for UPLC-MS analysis.

2. UPLC-TOF-MS Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Time-of-flight (TOF) analyzer in negative ion mode.

  • Detection: Monitoring for the [M-H]⁻ ion of this compound (m/z 211.1700).[1]

Protocol 2: General Approach for HPLC-UV Analysis

1. Sample Preparation:

  • Sample preparation would follow a similar liquid-liquid extraction procedure as described for the LC-MS method.

  • For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile or methanol) would be necessary prior to extraction.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an acidic aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the analyte exhibits maximum absorbance (requires experimental determination, likely in the low UV range of 200-220 nm due to the α,β-unsaturation).

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in method selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Complex Sample (e.g., Bacterial Culture, Plasma) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (e.g., UPLC/HPLC) Evaporation->LC_Separation Detection Detection (MS or UV) LC_Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification Validation Method Validation Quantification->Validation

Fig. 1: Generalized experimental workflow for the analysis of this compound.

method_selection node_rect node_rect Start Required Sensitivity & Specificity? High High Start->High High Moderate Moderate Start->Moderate Moderate LCMS LC-MS/MS High->LCMS HPLCUV HPLC-UV Moderate->HPLCUV Derivatization Derivatization Feasible? Moderate->Derivatization Derivatization->HPLCUV No GCMS GC-MS Derivatization->GCMS Yes

Fig. 2: Decision tree for selecting an appropriate analytical method.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS methods generally offer superior sensitivity and selectivity, making them ideal for the analysis of low-abundance signaling molecules in complex biological fluids. HPLC-UV provides a more accessible but less sensitive alternative. For any chosen method, rigorous validation according to established guidelines is imperative to ensure the generation of reliable and reproducible data. Further research is needed to establish and publish fully validated, standardized methods for the quantification of this important signaling molecule across a wider range of biological matrices.

References

A Comparative Guide to the Bioactivity of cis-11-Methyl-2-dodecenoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of cis-11-Methyl-2-dodecenoic acid, a key quorum sensing molecule, with its geometric and structural isomers. The information presented herein is supported by experimental data to aid in research and development endeavors targeting bacterial communication and virulence.

This compound, also known as Diffusible Signal Factor (DSF), is a fatty acid signaling molecule primarily studied in the plant pathogen Xanthomonas campestris. It plays a crucial role in regulating virulence factors, biofilm formation, and antibiotic resistance, making it and its analogs important targets for novel antimicrobial strategies.[1][2][3] The biological activity of DSF is highly dependent on its chemical structure, with subtle variations in isomeric form leading to significant differences in potency and function.[4][5]

Comparative Bioactivity of Isomers

The bioactivity of this compound and its isomers is most commonly assessed through their ability to induce a response in a DSF biosensor, influence biofilm formation, and modulate the production of virulence factors. The following tables summarize the available quantitative and qualitative data comparing DSF to its key isomers.

Compound Isomer Type Key Structural Difference Relative Bioactivity Minimum Effective Concentration (DSF Biosensor Assay)
This compound (DSF)--High~0.5 µM[4]
trans-11-Methyl-2-dodecenoic acidGeometric (trans)Configuration of the C2-C3 double bondSignificantly Lower~100 µM (200-fold higher than cis-isomer)[4]
cis-2-dodecenoic acid (BDSF)StructuralLacks the methyl group at C11Lower~10 µM DSF equivalent activity at 100 µM BDSF[6]
cis,cis-11-methyldodeca-2,5-dienoic acid (CDSF)StructuralAdditional cis double bond at C5Potent signaling moleculeSpecific quantitative data not readily available[7][8]
cis-10-methyl-2-dodecenoic acid (IDSF)StructuralMethyl group at C10 instead of C11Potent signaling moleculeSpecific quantitative data not readily available[7][8]

Table 1: Comparative Bioactivity of this compound and Its Isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bioactivity of these signaling molecules. Below are protocols for key experiments cited in the literature.

DSF Bioassay (using a β-glucuronidase reporter)

This assay quantitatively measures the ability of a compound to induce the DSF signaling pathway in a reporter strain of Xanthomonas campestris.

  • Bacterial Strains and Growth Conditions: An rpfF mutant of Xanthomonas campestris (unable to produce endogenous DSF) carrying a reporter construct, such as the engXCA promoter fused to a β-glucuronidase (gus) gene, is used.[6] Bacteria are typically grown in a suitable medium like NYG or XVM at 28°C.

  • Assay Procedure:

    • Grow the reporter strain overnight to the mid-exponential phase.

    • Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).

    • Add the test compounds (this compound and its isomers) at various concentrations to the bacterial suspension in a 96-well plate.

    • Incubate the plate under appropriate conditions (e.g., 28°C for 6-8 hours).

    • Measure the β-glucuronidase activity using a substrate like p-nitrophenyl-β-D-glucuronide, which produces a colored product that can be quantified spectrophotometrically at 405 nm.[6]

  • Data Analysis: The activity is expressed as relative GUS activity compared to a vehicle control. Dose-response curves can be generated to determine the EC50 values.

Biofilm Formation Assay (Crystal Violet Staining)

This method assesses the impact of the compounds on the ability of bacteria to form biofilms on a solid surface.

  • Bacterial Culture and Plate Setup:

    • Grow the desired bacterial strain (e.g., Xanthomonas campestris or Burkholderia cenocepacia) overnight in a suitable liquid medium.

    • Dilute the overnight culture 1:100 in fresh medium.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well flat-bottomed polystyrene plate.

    • Add the test compounds at various concentrations. Include a no-treatment control.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 28-37°C).

  • Staining and Quantification:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with water until the wash water is clear.

    • Dry the plate.

    • Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or ethanol (B145695) to each well.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated relative to the no-treatment control.

Virulence Assay on Cabbage (Leaf Clipping Method)

This in-planta assay evaluates the effect of the signaling molecules on the virulence of Xanthomonas campestris.

  • Plant Growth: Grow cabbage plants (e.g., Brassica oleracea) in a controlled environment (e.g., 28°C, high humidity, 16h light/8h dark cycle) until they have several true leaves.

  • Inoculum Preparation:

    • Grow the wild-type Xanthomonas campestris strain in a suitable liquid medium to the mid-exponential phase.

    • Harvest the bacterial cells by centrifugation and resuspend them in sterile water or PBS to a standardized density (e.g., 10^8 CFU/mL).

  • Inoculation:

    • Use sterile scissors to make a small clip on the edge of a cabbage leaf.

    • Immediately dip the wounded leaf edge into the bacterial suspension for a few seconds.

    • For testing the effect of the compounds, they can be co-inoculated with the bacteria or the bacteria can be pre-treated with the compounds.

  • Symptom Evaluation:

    • Maintain the inoculated plants in a high-humidity environment.

    • Monitor the development of disease symptoms (V-shaped chlorotic lesions) over 7-14 days.

    • Measure the lesion length from the point of inoculation.

  • Data Analysis: Compare the lesion lengths produced by bacteria treated with different isomers to those produced by untreated bacteria.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its isomers are mediated through specific signaling pathways. Understanding these pathways is critical for the development of targeted therapeutics.

G DSF Signaling Pathway in Xanthomonas campestris cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSF This compound (DSF) RpfC RpfC (Sensor Kinase) DSF->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG phosphorylates c_di_GMP cyclic-di-GMP RpfG->c_di_GMP hydrolyzes Virulence_Factors Virulence Factor Production (e.g., proteases, cellulases) c_di_GMP->Virulence_Factors regulates Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation regulates G Biofilm Formation Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining cluster_quantification Quantification A Bacterial Culture (Overnight) B Dilute Culture (1:100) A->B C Add to 96-well plate with test compounds B->C D Incubate (24-48h) C->D E Discard planktonic cells D->E F Wash with PBS E->F G Stain with Crystal Violet F->G H Wash excess stain G->H I Dry plate H->I J Solubilize stain I->J K Measure Absorbance (570-595 nm) J->K

References

A Comparative Analysis of Chemical Signaling: Bacterial Quorum Sensing vs. Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction: The compound cis-11-Methyl-2-dodecenoic acid is a well-characterized bacterial signaling molecule, not an insect pheromone. It functions as a diffusible signal factor (DSF) in a process known as quorum sensing (QS), primarily studied in the plant pathogen Xanthomonas campestris.[1][2] This guide will first elucidate the role and mechanism of this compound within bacterial communication. Subsequently, it will provide a detailed comparison with three well-known insect pheromones—Bombykol, Disparlure (B1670770), and Verbenone—to highlight the fundamental differences in their biological roles, mechanisms of action, and experimental evaluation for the benefit of researchers, scientists, and drug development professionals.

Part 1: this compound - A Bacterial Communication Signal

This compound is a fatty acid signal molecule that allows bacteria to coordinate gene expression in a cell-density-dependent manner.[1][3] This QS system regulates crucial group behaviors, including the expression of virulence factors and the formation of biofilms, which are critical for bacterial survival and pathogenicity.[3][4]

The signaling pathway in Xanthomonas campestris involves the Rpf (Regulation of pathogenicity factors) system. The synthase RpfF is responsible for producing this compound.[5][6] As the bacterial population grows, the concentration of this DSF increases until it is detected by a membrane-bound sensor kinase, RpfC.[5][6] This binding event initiates a phosphorelay cascade that ultimately modulates the intracellular levels of the second messenger, cyclic di-GMP, leading to changes in gene expression.[1][7]

Comparative Data of Signaling Molecules

The following tables provide a quantitative comparison between the bacterial quorum sensing molecule this compound and selected insect pheromones.

Table 1: General Characteristics of Signaling Molecules

CharacteristicThis compoundBombykolDisparlureVerbenone
Molecule Type Unsaturated Fatty AcidC16 AlcoholEpoxideMonoterpene
Formula C₁₃H₂₄O₂C₁₆H₃₀OC₁₉H₃₈OC₁₀H₁₄O
Signal Class Quorum Sensing Signal (DSF)Sex Pheromone (Attractant)Sex Pheromone (Attractant)Aggregation Pheromone (Anti-aggregant)
Producing Organism Xanthomonas campestris (bacterium)Bombyx mori (Silkworm moth)Lymantria dispar (Spongy moth)Dendroctonus ponderosae (Mountain pine beetle)
Target Organism Conspecific bacteriaMale Bombyx moriMale Lymantria disparConspecific beetles
Primary Function Regulation of virulence and biofilm formationMate attractionMate attractionPrevention of over-colonization of host tree

Table 2: Quantitative Performance and Efficacy Data

Performance MetricThis compoundBombykolDisparlureVerbenone
Effective Concentration Biofilm regulation observed at low micromolar (µM) concentrationsSingle-molecule detection can trigger a nerve impulse in male antennae[8]--
Behavioral Threshold Not ApplicableElicits full sexual behavior in males at very low concentrations--
Field Efficacy (Trap Catch) Not ApplicableNot typically used in traps>95% reduction in male moth trap catch in mating disruption trials[9]Application can significantly reduce beetle attacks on individual trees[10]
Field Efficacy (Other) Not ApplicableNot Applicable>98% reduction in female mating success in treated plots[9]2-year delay in widespread pine mortality observed in treated plots[11]
Enantiomeric Specificity Not ApplicableNot Applicable(+)-enantiomer is the primary attractant; (-)-enantiomer is inhibitory[12][13]Not Applicable

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the distinct signaling pathways for bacterial quorum sensing and insect pheromone reception.

bacterial_quorum_sensing cluster_bacteria Bacterial Cell cluster_membrane Cell Membrane RpfF RpfF Synthase DSF cis-11-Methyl-2- dodecenoic acid (DSF) RpfF->DSF Synthesis Virulence Virulence & Biofilm Gene Expression Cyclic_di_GMP Cyclic di-GMP (Second Messenger) Cyclic_di_GMP->Virulence Modulation RpfG RpfG Regulator RpfG->Cyclic_di_GMP Degradation RpfC RpfC Sensor Kinase RpfC->RpfG Phosphorelay DSF_outside DSF (High Concentration) DSF->DSF_outside Diffusion DSF_outside->RpfC Binding

Bacterial Quorum Sensing Pathway for DSF.

insect_pheromone_reception cluster_sensillum Antennal Sensillum Pheromone_PBP Pheromone-PBP Complex OR Olfactory Receptor Pheromone_PBP->OR Transport & Delivery PBP Pheromone Binding Protein (PBP) ORN Olfactory Receptor Neuron (ORN) Brain Antennal Lobe (Brain) ORN->Brain Action Potential OR->ORN Activation Pheromone Pheromone Molecule (e.g., Bombykol) Pheromone->PBP Binding in Lymph Behavior Behavioral Response (e.g., Mate Seeking) Brain->Behavior Signal Processing

Typical Insect Pheromone Reception Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of these signaling molecules.

Protocol 1: Bacterial Quorum Sensing Bioassay

This protocol provides a general method for assessing the activity of DSF molecules using a reporter strain.

  • Objective: To quantify the effect of this compound on gene expression in a bacterial reporter strain.

  • Materials:

    • Bacterial biosensor strain (e.g., Agrobacterium tumefaciens KYC55, which can detect a broad range of signals).[14][15]

    • Test compound: this compound.

    • Appropriate growth medium (e.g., Lullien agar) and selective antibiotics.[15]

    • Chromogenic substrate (e.g., X-gal).

    • Microplate reader or spectrophotometer.

  • Methodology:

    • Preparation of Reporter Strain: Culture the biosensor strain overnight in a suitable liquid medium with appropriate antibiotics.

    • Assay Setup: In a 96-well microplate, distribute dilutions of the test compound (this compound) in the growth medium.[16]

    • Inoculation: Add a standardized amount of the overnight reporter strain culture to each well. Also include positive and negative controls.

    • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C) for a specified period (e.g., 24-48 hours).[16]

    • Quantification: Measure the reporter signal. For a lacZ-based reporter with X-gal, this can be a colorimetric reading. For a lux-based reporter, measure luminescence.[17] The intensity of the signal correlates with the activity of the quorum sensing molecule.

Protocol 2: Insect Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's antenna to a volatile compound.[18][19]

  • Objective: To measure the olfactory response of an insect antenna to a pheromone (e.g., Bombykol, Disparlure).

  • Materials:

    • EAG system (amplifier, electrodes, air stimulus controller).

    • Stereomicroscope and micromanipulators.

    • Insect specimens (e.g., male moths).

    • Pheromone standard of high purity.

    • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).[18]

    • Saline solution and conductive gel.[19]

  • Methodology:

    • Pheromone Preparation: Prepare serial dilutions of the pheromone in the chosen solvent. A solvent-only sample serves as the control.

    • Antenna Preparation: Anesthetize an insect (e.g., by chilling).[18] Under the microscope, carefully excise one antenna at its base.

    • Mounting: Mount the excised antenna between two electrodes. The base is connected to the reference electrode and the tip to the recording electrode, using conductive gel to ensure contact.[18]

    • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A small volume of the pheromone solution is applied to a piece of filter paper inside a Pasteur pipette. A puff of air from the stimulus controller is then directed through the pipette into the main airstream, delivering the odor to the antenna.

    • Recording: The EAG software records the resulting voltage deflection (depolarization) from the antenna. The amplitude of this signal is proportional to the antenna's sensitivity to the compound at that concentration. A dose-response curve can be generated by testing the range of dilutions.[19]

Protocol 3: Insect Wind Tunnel Behavioral Assay

This assay assesses the behavioral response of an insect to a pheromone plume in a controlled environment.[20][21]

  • Objective: To quantify the upwind flight and source-locating behavior of an insect in response to a pheromone.

  • Materials:

    • Low-speed wind tunnel with laminar airflow.

    • Pheromone source (e.g., filter paper or rubber septum loaded with a known amount of pheromone).

    • Video recording system.

    • Insect specimens (acclimatized to the tunnel's light, temperature, and humidity).[20][22]

  • Methodology:

    • Setup: Place the pheromone source at the upwind end of the wind tunnel's flight section.[23]

    • Insect Release: Release individual insects at the downwind end of the tunnel.

    • Observation and Recording: Record the insect's flight path and behavior using the video system. Key behaviors to quantify include:

      • Take-off: Percentage of insects initiating flight.

      • Upwind Flight: Percentage of insects flying towards the pheromone source.

      • Source Contact: Percentage of insects successfully locating and landing on or near the source.

    • Data Analysis: Analyze the recorded videos to score the observed behaviors. Compare the results for the pheromone stimulus against a solvent-only control to determine the compound's behavioral activity.[20]

References

Comparative Analysis of cis-11-Methyl-2-dodecenoic Acid Production in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the production of the quorum-sensing molecule cis-11-Methyl-2-dodecenoic acid, also known as Diffusible Signal Factor (DSF), across different bacterial species. This guide provides a comparative analysis of its production, the signaling pathways it governs, and detailed experimental protocols for its study.

Introduction

This compound is a fatty acid signaling molecule that plays a crucial role in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. First identified in the plant pathogen Xanthomonas campestris, DSF and its analogs have since been found in a variety of Gram-negative bacteria, where they regulate virulence, biofilm formation, and antibiotic production.[1][2] Understanding the comparative production and signaling of this molecule across different species is vital for the development of novel anti-virulence and anti-biofilm therapies.

Quantitative Production of this compound

The production of this compound varies significantly among different bacterial species and is influenced by genetic and environmental factors. Below are tables summarizing the quantitative and semi-quantitative production of this signaling molecule in select species.

Table 1: Quantitative Production of this compound in Xanthomonas campestris pv. campestris

StrainTime (hpi*)Concentration (μM)
Wild-Type (XC1)24Undetectable
Wild-Type (XC1)360.085
ΔrpfC (DSF Overproducer)241.5
ΔrpfC (DSF Overproducer)362.239

hpi: hours post-inoculation. Data sourced from studies on Xanthomonas campestris pv. campestris grown in XYS medium.[3][4] The ΔrpfC* mutant, lacking a negative regulator of DSF synthesis, shows significantly higher production levels.[5]

Table 2: Relative Production of DSF Family Signals in Burkholderia cepacia Complex (Bcc) Species

SpeciesRelative Amount of this compound (DSF)
Burkholderia multivoransPresent
Burkholderia cenocepaciaNot a primary producer of DSF
Burkholderia stabilisNot a primary producer of DSF
Burkholderia pyrrociniaNot a primary producer of DSF
Burkholderia ambifariaNot a primary producer of DSF
Burkholderia vietnamiensisNot a primary producer of DSF
Burkholderia dolosaNot a primary producer of DSF
Burkholderia anthinaNot a primary producer of DSF
Burkholderia ubonensisNot a primary producer of DSF

This table indicates the presence of this compound in Burkholderia multivorans.[6] While other members of the Burkholderia cepacia complex produce related DSF family signals like cis-2-dodecenoic acid (BDSF), B. multivorans is a notable producer of DSF itself.[6]

Biosynthesis and Signaling Pathways

The biosynthesis of this compound is primarily dependent on the rpf (regulation of pathogenicity factors) gene cluster. The key enzyme, RpfF, possesses both enoyl-CoA hydratase and thioesterase activities, converting intermediates from the fatty acid biosynthesis pathway into DSF.[7][8] The perception and transduction of the DSF signal, however, exhibit notable differences between species.

Xanthomonas campestris Signaling Pathway

In Xanthomonas campestris, the DSF signal is perceived by a two-component system composed of the sensor kinase RpfC and the response regulator RpfG.[5][9] Upon binding DSF, RpfC autophosphorylates and subsequently transfers the phosphoryl group to RpfG.[7] This activates the phosphodiesterase activity of RpfG, leading to the degradation of the second messenger cyclic dimeric GMP (c-di-GMP).[7][9] The decrease in c-di-GMP levels alleviates the repression of the global transcriptional regulator Clp, which then controls the expression of virulence genes.[10]

Xanthomonas_DSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP Degrades Clp Clp (Transcriptional Regulator) c_di_GMP->Clp Inhibits Virulence_Genes Virulence Genes Clp->Virulence_Genes Activates DSF DSF DSF->RpfC Binds

DSF signaling pathway in Xanthomonas campestris.

Burkholderia Signaling Pathway

In contrast, many Burkholderia species, including Burkholderia cenocepacia (a model for the genus), utilize a different receptor system. The DSF signal is perceived by the cytoplasmic receptor RpfR, a protein containing PAS, GGDEF, and EAL domains.[11] Binding of the DSF-family signal to the PAS domain of RpfR allosterically activates its EAL domain, which then functions as a phosphodiesterase to degrade c-di-GMP.[11] This provides a more direct link between signal perception and the regulation of downstream genes.

Burkholderia_DSF_Signaling cluster_cytoplasm Cytoplasm RpfR RpfR (PAS-GGDEF-EAL Receptor) c_di_GMP c-di-GMP RpfR->c_di_GMP Degrades Downstream_Effectors Downstream Effectors c_di_GMP->Downstream_Effectors Regulates Virulence_Genes Virulence & Biofilm Genes Downstream_Effectors->Virulence_Genes Controls DSF_analog DSF Family Signal DSF_analog->RpfR Binds

DSF-family signaling pathway in Burkholderia.

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for studying its biological roles. The following section outlines a general workflow and key experimental protocols.

Experimental Workflow for DSF Analysis

experimental_workflow A Bacterial Culture B Supernatant Collection (Centrifugation) A->B C Acidification (pH < 4.0) B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E Solvent Evaporation D->E F Sample Reconstitution E->F G UPLC-MS/MS or GC-MS Analysis F->G H Data Analysis & Quantification G->H

General workflow for DSF extraction and analysis.

Key Experimental Methodologies

1. Bacterial Culture and Supernatant Collection:

  • Grow bacterial strains in an appropriate liquid medium (e.g., Nutrient Broth or XYS medium) to the desired growth phase (typically early stationary phase for maximal DSF production).[12]

  • Harvest the culture and centrifuge to pellet the bacterial cells.

  • Carefully collect the supernatant for DSF extraction.

2. Extraction of this compound:

  • Acidify the collected supernatant to a pH below 4.0 with an appropriate acid (e.g., HCl). This protonates the fatty acid, making it more soluble in organic solvents.

  • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate.

  • Shake the mixture vigorously and then separate the organic and aqueous phases by centrifugation.

  • Carefully collect the organic phase (upper layer) containing the DSF.

  • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Pool the organic fractions and remove the solvent using a rotary evaporator or a gentle stream of nitrogen.[12]

3. Quantification by UPLC-MS/MS or GC-MS:

  • For UPLC-MS/MS:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (MS).[12][13]

    • Separate the components on a C18 reverse-phase column using an appropriate mobile phase gradient (e.g., methanol-water).[12]

    • Detect and quantify the target molecule using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • For GC-MS (after derivatization):

    • Derivatize the fatty acid to a more volatile form (e.g., by methylation) to make it suitable for gas chromatography (GC).

    • Inject the derivatized sample into a GC-MS system.

    • Separate the components on a suitable GC column.

    • Identify and quantify the derivatized DSF based on its retention time and mass spectrum.

4. Data Analysis and Quantification:

  • Generate a standard curve using a pure synthetic standard of this compound at known concentrations.

  • Plot the peak area of the standard against its concentration to create a calibration curve.

  • Determine the concentration of DSF in the experimental samples by interpolating their peak areas on the standard curve.[12]

Conclusion

The production and signaling of this compound exhibit significant diversity across bacterial species. Xanthomonas campestris is a prominent producer, with well-characterized biosynthesis and signaling pathways. While Burkholderia multivorans also produces this specific molecule, other members of the genus often utilize structurally related analogs that are perceived through a distinct receptor system. This comparative analysis highlights the adaptability of quorum-sensing systems and provides a foundation for further research into the development of species-specific inhibitors for therapeutic applications. The provided experimental protocols offer a robust framework for the accurate quantification and study of this important signaling molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the quorum-sensing molecule, cis-11-Methyl-2-dodecenoic acid, with its structurally related compounds. Supported by experimental data and detailed protocols, this analysis illuminates the structural determinants of its signaling function.

This compound is a key diffusible signal factor (DSF) in the cell-to-cell communication system, known as quorum sensing, of the plant pathogen Xanthomonas campestris.[1][2][3][4] This signaling molecule plays a crucial role in regulating the expression of virulence factors and the formation of biofilms, processes central to the bacterium's pathogenic lifestyle.[3] Understanding the specificity of this signal is paramount for the development of targeted anti-virulence strategies. This guide explores the cross-reactivity of this compound with a series of structurally analogous fatty acids, providing a framework for dissecting the structure-activity relationships that govern this important biological signaling system.

Comparative Bioactivity of DSF Analogs

The biological activity of this compound is highly dependent on its specific chemical structure. Even subtle modifications to its molecular architecture can lead to dramatic changes in signaling potency. The following table summarizes the relative activities of several key analogs in a Xanthomonas campestris DSF bioassay.

CompoundStructureRelative ActivityReference
This compound (DSF)this compound structure100%
trans-11-Methyl-2-dodecenoic acidtrans-11-Methyl-2-dodecenoic acid structure~0.5%
11-Methyl-dodecanoic acid (Saturated)11-Methyl-dodecanoic acid structure~0.005%
cis-2-Dodecenoic acid (BDSF)cis-2-Dodecenoic acid structureActive[5]
cis,cis-11-Methyldodeca-2,5-dienoic acid (cDSF)cis,cis-11-Methyldodeca-2,5-dienoic acid structureActive[6]
cis-10-Methyl-2-dodecenoic acid (IDSF)cis-10-Methyl-2-dodecenoic acid structureActive[6]
cis-2-Decenoic acidcis-2-Decenoic acid structureActive in P. aeruginosa[1]

Note: The relative activity is based on the finding that this compound is approximately 200-fold more active than its trans-isomer and 20,000-fold more active than the corresponding saturated fatty acid. "Active" indicates that the compound has been shown to have biological activity in DSF-related bioassays, though direct quantitative comparisons of EC50 values are not always available in the literature.

The data clearly indicate that the cis configuration of the double bond at the C2 position is critical for high biological activity. The trans isomer exhibits a significant loss of function, and the complete removal of the double bond in the saturated analog results in a near-total loss of activity. Furthermore, the presence and position of the methyl group on the fatty acid chain also influence activity, as evidenced by the distinct signaling roles of DSF, BDSF, and IDSF in different bacterial species.[6]

The DSF Signaling Pathway in Xanthomonas campestris

The perception and transduction of the this compound signal in Xanthomonas campestris is mediated by the rpf (regulation of pathogenicity factors) gene cluster. The key components of this signaling pathway are the synthase RpfF, the sensor histidine kinase RpfC, and the response regulator RpfG.

DSF_Signaling_Pathway cluster_cell Xanthomonas campestris cell DSF_out cis-11-Methyl-2- dodecenoic acid (DSF) RpfC RpfC (Sensor Kinase) DSF_out->RpfC Signal Perception RpfF RpfF (Synthase) RpfF->DSF_out Export RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Cascade Virulence_Genes Virulence Genes & Biofilm Formation RpfG->Virulence_Genes Regulation of Gene Expression Precursor Fatty Acid Precursor Precursor->RpfF Synthesis experimental_workflow start Start culture Overnight Culture of Reporter Strain start->culture subculture Subculture and Growth culture->subculture induction Induction with Test Compounds subculture->induction lysis Cell Lysis induction->lysis assay β-Galactosidase Assay (ONPG Substrate) lysis->assay measure Spectrophotometric Measurement (A420, A550, OD600) assay->measure calculate Calculate Miller Units measure->calculate analyze Data Analysis (EC50 Determination) calculate->analyze end End analyze->end

References

efficacy comparison of cis-11-Methyl-2-dodecenoic acid and commercial attractants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that cis-11-Methyl-2-dodecenoic acid is not recognized as a commercial insect attractant. Instead, this molecule functions as a diffusible signal factor (DSF), a key component in quorum sensing for various bacteria and fungi.

Extensive database searches have not yielded any studies comparing the efficacy of this compound to commercial insect attractants. The primary role of this fatty acid, as established in numerous studies, is in cell-to-cell communication among microorganisms, where it regulates processes such as biofilm formation and virulence.[1][2][3][4][5][6]

The True Role of this compound: A Signaling Molecule

This compound is a well-documented diffusible signal factor (DSF).[1][2][3][4][5][6] In this capacity, it plays a crucial role in the quorum sensing systems of several gram-negative bacteria, including the plant pathogen Xanthomonas campestris.[7] Quorum sensing is a mechanism that allows bacteria to coordinate their gene expression and behavior in response to population density.

The signaling pathway for DSF in Xanthomonas campestris is initiated by its synthesis and release. As the bacterial population grows, the concentration of DSF in the environment increases. Once a threshold concentration is reached, DSF is detected by sensor proteins, triggering a signaling cascade that alters gene expression. This can lead to changes in the production of virulence factors and the formation or dispersal of biofilms.

Below is a simplified representation of the DSF signaling pathway.

dsf_signaling_pathway cluster_bacterium Bacterial Cell DSF_synthesis DSF Synthesis DSF cis-11-Methyl-2- dodecenoic acid (DSF) DSF_synthesis->DSF Biosynthesis Sensor_Kinase Sensor Kinase (Receptor) DSF->Sensor_Kinase Binding DSF_external Extracellular DSF DSF->DSF_external Diffusion Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation Cascade Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Phenotypic_Change Biofilm Formation/ Virulence Factor Production Gene_Expression->Phenotypic_Change Leads to DSF_external->Sensor_Kinase experimental_workflow Prepare_Repellent Prepare Test Formulations (e.g., 4.5% capric acid) and Controls (e.g., DEET, base formula) Apply_Repellent Apply a Standardized Amount of Formulation to a Defined Area on a Volunteer's Forearm Prepare_Repellent->Apply_Repellent Expose_to_Insects Introduce the Treated Arm into a Cage Containing a Known Number of Host-Seeking Insects (e.g., Aedes aegypti) Apply_Repellent->Expose_to_Insects Observe_and_Record Record the Time to the First Confirmed Bite (Complete Protection Time - CPT) Expose_to_Insects->Observe_and_Record Data_Analysis Statistically Compare the CPTs of Different Formulations Observe_and_Record->Data_Analysis

References

Confirming the Structure of cis-11-Methyl-2-dodecenoic Acid: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of fatty acids is paramount in fields ranging from metabolic research to drug discovery. This guide provides a comparative analysis of modern analytical techniques for the structural confirmation of cis-11-Methyl-2-dodecenoic acid, a branched-chain unsaturated fatty acid. We focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, presenting hypothetical yet realistic experimental data to illustrate its power in unambiguously determining molecular architecture. This is contrasted with the capabilities of Gas Chromatography-Mass Spectrometry (GC-MS), a widely used alternative.

Performance Comparison: 2D NMR vs. GC-MS

The choice of analytical technique depends on the specific information required. While GC-MS is excellent for identifying known compounds and quantifying them in mixtures, 2D NMR provides unparalleled detail about the precise bonding and spatial arrangement of atoms within a novel or unconfirmed structure.

Feature2D NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Unambiguous structure elucidation, stereochemistry determinationCompound identification (via library matching), quantification, separation of mixtures
Information Provided Detailed atom-to-atom connectivity (C-H, H-H, long-range), relative stereochemistryMolecular weight, fragmentation pattern, retention time
Sample Preparation Minimal, non-destructive; requires dissolution in a deuterated solventOften requires derivatization (e.g., to Fatty Acid Methyl Esters - FAMEs)[1]
Key Advantage Provides a complete structural map of the molecule without relying on library data.High sensitivity and excellent for analyzing complex mixtures.
Limitation Lower sensitivity compared to MS; can be challenging for very complex mixtures without prior separation.Structure is inferred from fragmentation and retention time, which can be ambiguous for novel isomers without authentic standards.

Structural Confirmation Workflow using 2D NMR

The structural confirmation of this compound via 2D NMR follows a logical progression. Starting with a simple 1D proton spectrum, a series of 2D experiments are used to build the carbon skeleton and place functional groups. The workflow is designed to correlate atoms through their covalent bonds.

References

Comparative Analysis of Insect Electroantennographic Responses to Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the electrophysiological perception of fatty acid-based semiochemicals in insects.

Electrophysiological Responses to Fatty Acids: A Comparative Overview

The perception of fatty acids is crucial for many insects, mediating behaviors such as host location, oviposition, and social communication. Electroantennography (EAG) is a technique used to measure the total electrical output from the antenna in response to an olfactory stimulus, providing a measure of the overall antennal sensitivity to a particular compound.

While specific EAG data for cis-11-Methyl-2-dodecenoic acid is lacking, studies on other fatty acids reveal patterns in insect olfactory responses. Generally, the chain length, degree of saturation, and presence of functional groups influence the magnitude of the EAG response.

Below is a summary of available EAG data for various fatty acids and their derivatives tested on different insect species. This table is compiled from various studies and is intended to provide a comparative perspective.

Insect SpeciesCompoundEAG Response (mV or % of Standard)Reference Insect
Libellula depressa (Dragonfly)Propionic acidElicited depolarizing responseDragonfly
Libellula depressa (Dragonfly)Butyric acidElicited depolarizing responseDragonfly
Aedes aegypti (Yellow Fever Mosquito)Various fatty acidsReceptor cells in antennal A3 sensilla responded to fatty acidsMosquito

Note: The EAG response values are highly dependent on the experimental setup, including the concentration of the stimulus, the distance of the stimulus source from the antenna, and the physiological state of the insect. Therefore, direct comparison of absolute values across different studies should be done with caution.

Experimental Protocols

A standardized electroantennography (EAG) protocol is essential for obtaining reliable and reproducible data. The following is a generalized methodology based on common practices in insect electrophysiology.[1][2][3][4][5]

Insect Preparation
  • Immobilization: The insect is immobilized, often by restraining it in a pipette tip with the head protruding or by fixing it to a substrate with wax or dental cement.

  • Antennae Positioning: The antennae are carefully positioned to allow for electrode placement.

  • Electrode Placement:

    • Reference Electrode: A glass capillary microelectrode filled with a saline solution (e.g., Ringer's solution) is inserted into the insect's head or another part of the body to serve as a reference.

    • Recording Electrode: A similar microelectrode is placed in contact with the distal tip of the antenna. In some preparations, the very tip of the antenna is excised to ensure good electrical contact.

Odor Stimulation
  • Odor Cartridges: The test compounds, including this compound and its analogs, are diluted in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to the desired concentration. A small volume of this solution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette or a dedicated odor cartridge.

  • Air Delivery System: A continuous stream of purified and humidified air is passed over the antennal preparation.

  • Stimulus Delivery: A puff of air from the odor cartridge is injected into the continuous air stream, carrying the volatile molecules to the insect's antenna. The duration and volume of the puff are precisely controlled.

Data Acquisition and Analysis
  • Amplification and Recording: The potential difference between the recording and reference electrodes is amplified by a high-impedance amplifier. The resulting signal, the electroantennogram, is digitized and recorded using specialized software.

  • Data Analysis: The amplitude of the negative deflection of the EAG signal following the stimulus is measured. Responses are typically normalized by subtracting the response to a solvent control.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in this research, the following diagrams illustrate a typical EAG experimental workflow and the general insect olfactory signaling pathway.

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_acq Data Acquisition & Analysis Insect Insect Immobilization Antenna Antenna Positioning Electrodes Electrode Placement Record Signal Amplification & Recording Electrodes->Record Odor Odor Cartridge Preparation Air Continuous Airflow Puff Stimulus Puff Puff->Record Analyze EAG Response Measurement Normalize Normalization

Caption: A typical experimental workflow for Electroantennography (EAG).

Olfactory_Signaling cluster_dendrite Olfactory Receptor Neuron Dendrite cluster_axon Axon cluster_brain Antennal Lobe (Brain) Odorant Odorant Molecule (e.g., Fatty Acid) OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Synapse Synaptic Transmission to Projection Neurons ActionPotential->Synapse

References

Inter-laboratory Validation of cis-11-Methyl-2-dodecenoic Acid Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of cis-11-Methyl-2-dodecenoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is synthesized from established methodologies for fatty acid analysis to provide a framework for inter-laboratory validation and method selection.

Introduction to this compound

This compound is a branched-chain fatty acid that functions as a diffusible signal factor (DSF) in the quorum-sensing system of various bacteria, including the plant pathogen Xanthomonas campestris.[1][2][3][4][5] It plays a crucial role in regulating virulence, biofilm formation, and the production of extracellular enzymes.[1][3][4] Accurate quantification of this signaling molecule is essential for understanding bacterial communication and for the development of novel anti-virulence therapies.

Comparison of Quantification Methods

The quantification of fatty acids like this compound is predominantly achieved through two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the specific requirements of the study, including sensitivity, sample matrix, and throughput.

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of fatty acids using GC-MS and LC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and laboratory protocols. An inter-laboratory validation study would be necessary to establish method-specific and lab-specific performance.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[6][7][8][9]>0.99[10][11]
Precision (%RSD)
- Intra-day<15%[7][9]<15%[11][12]
- Inter-day<20%[7][9]<20%[11][12]
Accuracy (% Recovery) 80-120%[7][8][9]80-120%[10][11]
Limit of Detection (LOD) 0.1 - 10 ng/mL[13]0.01 - 5 ng/mL[14]
Limit of Quantification (LOQ) 0.5 - 25 ng/mL[13]0.05 - 15 ng/mL[14]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for the specific laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of fatty acids typically requires a derivatization step to increase their volatility. The most common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., bacterial culture, plant tissue) in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).

  • Add an internal standard (e.g., a deuterated analog of a fatty acid not present in the sample) to correct for extraction losses and variations in derivatization and injection.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the organic phase containing the lipids and evaporate to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of 14% boron trifluoride in methanol (BF₃-methanol).[15]

  • Incubate the mixture at 60°C for 30-60 minutes to facilitate the esterification reaction.[15]

  • After cooling, add a saturated NaCl solution and hexane (B92381). Vortex and centrifuge to separate the phases.[15]

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS can offer the advantage of analyzing fatty acids without derivatization, although derivatization can be used to improve sensitivity and chromatographic performance.

1. Sample Preparation and Extraction:

  • Follow the same sample homogenization and lipid extraction procedure as described for the GC-MS protocol, including the addition of an appropriate internal standard.

2. LC-MS/MS Analysis (Direct Analysis):

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is commonly used for fatty acid separation.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[16]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification. Precursor and product ions for this compound and the internal standard must be determined.

Mandatory Visualization

Experimental Workflow for Inter-laboratory Validation

experimental_workflow cluster_prep Sample Preparation (Identical Protocol for All Labs) cluster_distribution Sample Distribution cluster_analysis Independent Analysis cluster_lab_a Lab A cluster_lab_b Lab B cluster_lab_c Lab C cluster_data Data Comparison and Validation Sample Homogenized Biological Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Lab_A Laboratory A Extraction->Lab_A Distribution of Aliquots Lab_B Laboratory B Extraction->Lab_B Distribution of Aliquots Lab_C Laboratory C Extraction->Lab_C Distribution of Aliquots GCMS_A GC-MS Analysis Lab_A->GCMS_A LCMS_A LC-MS Analysis Lab_A->LCMS_A GCMS_B GC-MS Analysis Lab_B->GCMS_B LCMS_B LC-MS Analysis Lab_B->LCMS_B GCMS_C GC-MS Analysis Lab_C->GCMS_C LCMS_C LC-MS Analysis Lab_C->LCMS_C Data_Comparison Comparison of Quantitative Results GCMS_A->Data_Comparison LCMS_A->Data_Comparison GCMS_B->Data_Comparison LCMS_B->Data_Comparison GCMS_C->Data_Comparison LCMS_C->Data_Comparison Validation_Metrics Assessment of Precision and Accuracy Data_Comparison->Validation_Metrics

Caption: Inter-laboratory validation workflow for quantification methods.

Signaling Pathway of this compound in Xanthomonas campestris

dsf_signaling cluster_cell Xanthomonas campestris Cell cluster_membrane Cell Membrane RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates RpfF RpfF (Synthase) DSF_intra This compound (DSF) RpfF->DSF_intra Synthesis DSF_extra Extracellular DSF DSF_intra->DSF_extra Diffusion c_di_GMP Cyclic di-GMP RpfG->c_di_GMP Degrades Virulence_Genes Virulence Gene Expression (e.g., proteases, cellulases) c_di_GMP->Virulence_Genes Inhibits Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes DSF_extra->RpfC Binds and Activates

Caption: Rpf/DSF quorum-sensing pathway in Xanthomonas campestris.

References

Safety Operating Guide

Safe Disposal of cis-11-Methyl-2-dodecenoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of cis-11-Methyl-2-dodecenoic acid, a compound recognized for its role in microbial communication and as a potential therapeutic target. Adherence to these protocols is essential for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound presents several hazards that must be understood prior to handling and disposal. It is crucial to consult the Safety Data Sheet (SDS) for detailed information.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Aquatic Hazard (Chronic) Toxic to aquatic life with long-lasting effects.[1][2]H411
Flammability As a solution in methyl acetate, it is a highly flammable liquid and vapor.[3]H225
Specific Target Organ Toxicity May cause drowsiness or dizziness.[3]H336

This table summarizes data from multiple sources. Always refer to the specific SDS provided by your supplier for the most accurate information.

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Objective: To safely manage and dispose of this compound and its contaminated materials in compliance with environmental regulations.

Materials:

  • Appropriate chemical waste container (glass or compatible plastic, with a screw-top cap).

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Fume hood.

  • Secondary containment bin.

  • Spill kit with absorbent material.

Procedure:

Step 1: Personal Protective Equipment (PPE) and Preparation 1.1. Before handling the chemical, put on all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves. 1.2. Conduct all waste handling and transfers within a certified chemical fume hood to minimize inhalation exposure.[3] 1.3. Prepare a designated hazardous waste accumulation area in your laboratory. This area should be away from drains and high-traffic zones.

Step 2: Waste Segregation and Collection 2.1. Do not dispose of this compound down the sink or in regular trash. Due to its aquatic toxicity, this is strictly prohibited.[1][2] 2.2. Designate a specific, compatible hazardous waste container for this compound waste. If it is in a solvent, segregate it as flammable liquid waste. 2.3. Collect all waste, including pure compound, solutions, and the first rinse of any emptied containers, in this designated container. 2.4. Solid waste contaminated with the chemical (e.g., gloves, absorbent paper, pipette tips) should be collected in a separate, clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.

Step 3: Container Management and Labeling 3.1. Ensure the waste container is in good condition, free from leaks, and has a secure, screw-top cap. Keep the container closed at all times except when adding waste. 3.2. Immediately label the waste container with a hazardous waste tag. The label must include:

  • The words "Hazardous Waste."
  • The full chemical name: "this compound" and any solvents present with their approximate concentrations.
  • The specific hazards (e.g., "Flammable," "Irritant," "Aquatic Toxin").
  • The accumulation start date (the date the first drop of waste is added).
  • The name of the principal investigator and laboratory location. 3.3. Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Temporary Storage in the Laboratory 4.1. Store the sealed and labeled waste container in a designated satellite accumulation area. 4.2. Place the liquid waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak. 4.3. Segregate the waste from incompatible materials, such as strong oxidizing agents or bases.

Step 5: Arranging for Final Disposal 5.1. Monitor the accumulation start date and the volume of waste. Do not exceed regulatory time and volume limits for satellite accumulation (e.g., in the U.S., typically up to one year or until the container is full, whichever comes first). 5.2. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. 5.3. Follow all institutional procedures for waste pickup, which may include completing online forms or transporting the sealed container to a central collection point.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Work in Fume Hood C Identify Waste Type (Liquid vs. Solid) A->C D Collect Liquid Waste in Compatible Container C->D E Collect Solid Waste in Sealed Bag C->E F Label Container Correctly 'Hazardous Waste' D->F E->F G Keep Container Closed F->G H Store in Secondary Containment G->H I Segregate from Incompatibles H->I J Monitor Fill Level & Accumulation Date I->J K Contact EHS for Pickup J->K L Follow Institutional Disposal Protocol K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling cis-11-Methyl-2-dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling cis-11-Methyl-2-dodecenoic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of specific personal protective equipment. The primary risks include skin and eye irritation, potential for drowsiness or dizziness, and toxicity to aquatic life with long-lasting effects.[1][2] Some safety data sheets also indicate that the compound may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the respiratory system.[3]

Table 1: Hazard Summary

Hazard TypeClassificationPrecautionary Statements
Skin IrritationCategory 2 / Category 3H315, H316: Causes skin irritation / Causes mild skin irritation.[1][2][3]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.[3]
Aquatic Hazard (Long-term)Chronic 2H411: Toxic to aquatic life with long lasting effects.[1][2][4]
Flammability (if in methyl acetate)Flammable Liquid, Category 2H225: Highly flammable liquid and vapor.[3]

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are recommended for handling fatty acids and provide good chemical resistance.[5][6][7] Always inspect gloves for tears or pinholes before use.[8]
Eyes/Face Safety goggles with side-shields or a face shieldEye protection must be ANSI Z87.1-compliant.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Body Laboratory coat and appropriate clothingA lab coat should be worn over clothing that covers the body, including legs and feet (closed-toe shoes are mandatory).[2][8] For larger quantities or splash risks, consider an acid-resistant apron or suit.[7]
Respiratory NIOSH-approved respirator (as needed)Use a respirator if working outside of a fume hood, if ventilation is inadequate, or if aerosols may be generated.[3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for safely handling this compound from preparation to immediate cleanup.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Assemble Materials B->C D 4. Aliquot Chemical C->D Begin work E 5. Perform Experiment D->E F 6. Close Containers E->F G 7. Decontaminate Surfaces F->G Conclude experiment H 8. Segregate Waste G->H I 9. Doff PPE H->I J 10. Wash Hands I->J

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.